[4-(Trifluoromethyl)phenyl]thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-72-7 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of [4-(Trifluoromethyl)phenyl]thiourea
An In-depth Technical Guide on the Synthesis of [4-(Trifluoromethyl)phenyl]thiourea for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and drug development. This document details two primary synthetic methodologies, including experimental protocols and relevant quantitative data. Furthermore, it elucidates the potential mechanism of action of trifluoromethyl-substituted phenylthioureas as antibacterial agents, supported by a signaling pathway diagram. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to synthesize and evaluate this class of compounds.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group into the phenyl ring of phenylthiourea can significantly enhance its lipophilicity and metabolic stability, often leading to improved pharmacological profiles.[4] this compound, in particular, serves as a valuable scaffold in the design of novel therapeutic agents. This guide focuses on the practical synthesis of this target molecule and provides insights into its potential biological applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1736-72-7 | [5][6][7] |
| Molecular Formula | C₈H₇F₃N₂S | [5][6] |
| Molecular Weight | 220.21 g/mol | [5][6][7] |
| Melting Point | 142-146 °C | [5][8] |
| Appearance | Solid | [5] |
Synthesis Methodologies
Two primary routes for the are detailed below. The first method involves the reaction of 4-(trifluoromethyl)aniline with a thiocyanate salt, while the second utilizes 4-(trifluoromethyl)phenyl isothiocyanate and ammonia.
Method 1: From 4-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This method is a common and cost-effective way to synthesize phenylthiourea derivatives. It proceeds via the in-situ formation of an isothiocyanate intermediate from the aniline precursor.
A detailed experimental protocol for a similar synthesis is adapted here for the target molecule.[1][9]
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 equivalent) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to 60-70 °C with stirring until the aniline salt is fully dissolved.
-
In a separate flask, dissolve ammonium thiocyanate (1.0 equivalent) in a minimal amount of warm water.
-
Slowly add the ammonium thiocyanate solution to the aniline salt solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
While the specific yield for this reaction is not documented in the provided search results, yields for analogous phenylthiourea syntheses are reported to be in the range of 35% to 86%.[1][4]
Method 2: From 4-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
This method offers a more direct route to the target compound, assuming the availability of the isothiocyanate starting material.
Materials:
-
4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Ammonia solution (e.g., 28% in water) or ammonia gas
-
A suitable solvent (e.g., ethanol, dichloromethane)
Procedure:
-
Dissolve 4-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.
-
If necessary, recrystallize the product from a suitable solvent to obtain pure this compound.
Synthesis Workflow
Caption: Synthetic routes to this compound.
Potential Mechanism of Action: Antibacterial Activity
Several studies have indicated that thiourea derivatives containing a trifluoromethylphenyl moiety exhibit significant antibacterial activity.[4] A plausible mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
DNA Gyrase and Topoisomerase IV Function:
-
DNA Gyrase: Introduces negative supercoils into DNA, which is essential for the initiation of replication and for relieving the positive supercoils that form ahead of the replication fork.
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[10]
Inhibition of these enzymes by this compound would lead to a disruption of DNA replication and cell division, ultimately resulting in bacterial cell death.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Proposed mechanism of antibacterial action.
Conclusion
This technical guide has outlined robust and reproducible methods for the , a compound with considerable potential in drug discovery. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Furthermore, the elucidation of its potential mechanism of action as an inhibitor of bacterial DNA gyrase and topoisomerase IV offers a clear rationale for its further investigation as a novel antibacterial agent. This information is intended to facilitate the advancement of research and development efforts targeting new and effective therapeutic agents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells [mdpi.com]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)phenyl thiourea 97 1736-72-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N-[4-(Trifluoromethyl)phenyl]thiourea, 98% | Fisher Scientific [fishersci.ca]
- 8. 错误页 [amp.chemicalbook.com]
- 9. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase IV - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to [4-(Trifluoromethyl)phenyl]thiourea (CAS 1736-72-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of [4-(Trifluoromethyl)phenyl]thiourea, a compound of interest in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid crystalline substance, appearing as a white, odorless powder. Its key identifying and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1736-72-7 |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]thiourea |
| Synonyms | N-[4-(Trifluoromethyl)phenyl]thiourea, 2-Thio-1-(α,α,α-trifluoro-p-tolyl)urea |
| InChI | InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) |
| InChIKey | OWTDDZMFRLUBQI-UHFFFAOYSA-N |
| SMILES | NC(=S)Nc1ccc(cc1)C(F)(F)F |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid Crystalline | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Melting Point | 142-146 °C | |
| Boiling Point | 203.4 °C at 760 mmHg (Predicted) | |
| Density | 1.337 g/cm³ (Predicted) | |
| Solubility | Insoluble in water | [2] |
| Flash Point | 102.1 °C (Predicted) |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. The spectrum can be accessed from spectral databases for detailed analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the thiourea group. The aromatic protons on the phenyl ring will exhibit splitting patterns characteristic of a para-substituted benzene ring. The amine protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is typically found in the downfield region of the spectrum.
-
¹⁹F NMR: A single sharp signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometric analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve cleavage of the C-N bond and fragmentation of the phenyl ring, providing further structural confirmation.
Experimental Protocols
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are outlined below.
Method A: From 4-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This method involves the reaction of 4-(trifluoromethyl)aniline with ammonium thiocyanate in an acidic medium.
-
Materials: 4-(Trifluoromethyl)aniline, Hydrochloric Acid (HCl), Ammonium Thiocyanate, Water, Ethanol.
-
Procedure:
-
Dissolve 4-(Trifluoromethyl)aniline in a mixture of water and concentrated hydrochloric acid.
-
Heat the solution gently (e.g., to 60-70 °C).
-
Add a solution of ammonium thiocyanate in water dropwise to the heated aniline salt solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Method B: From 4-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
This method involves the reaction of the corresponding isothiocyanate with ammonia.
-
Materials: 4-(Trifluoromethyl)phenyl isothiocyanate, Ammonia solution (e.g., aqueous or in an organic solvent), Acetone or another suitable solvent.
-
Procedure:
-
Dissolve 4-(Trifluoromethyl)phenyl isothiocyanate in a suitable solvent like acetone.
-
Add a solution of ammonia to the isothiocyanate solution with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water or a non-polar solvent to induce crystallization.
-
Filter the solid product, wash with a suitable solvent, and dry to yield this compound.
-
Biological Activity and Potential Applications
Thiourea derivatives are known to exhibit a wide range of biological activities. The presence of the trifluoromethylphenyl moiety can significantly influence the compound's properties, such as lipophilicity and metabolic stability, making it a subject of interest in drug discovery.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells.
Potential Mechanisms of Action:
-
Inhibition of Topoisomerases: Some thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria and cancer cells.[3]
-
Induction of Apoptosis: Studies suggest that these compounds can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for many anticancer drugs.
Enzyme Inhibition
Fluorophenyl thiourea derivatives have been investigated for their inhibitory effects on key enzymes related to metabolic diseases. For instance, they have shown inhibitory activity against α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion. This suggests potential applications in the management of diabetes.
Safety and Handling
This compound is considered hazardous. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Statements:
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
May be harmful if swallowed.
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Call a physician or poison control center immediately. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[1]
Conclusion
This compound is a versatile compound with a range of interesting chemical and biological properties. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard spectroscopic techniques. The demonstrated cytotoxic and enzyme inhibitory potential of its derivatives highlights the importance of this scaffold in the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its full therapeutic potential.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1736-72-7 | Benchchem [benchchem.com]
- 3. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of [4-(Trifluoromethyl)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Trifluoromethyl)phenyl]thiourea is a synthetic organosulfur compound that has garnered significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group onto the phenyl ring imparts unique electronic properties and enhances its biological activity. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and biological significance of this compound, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key experimental workflows and proposed mechanisms of action.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₇F₃N₂S, is a crystalline solid at room temperature. The molecule consists of a central thiourea core connected to a 4-(trifluoromethyl)phenyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and biological interactions.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1736-72-7 |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.21 g/mol |
| Appearance | Solid |
| Melting Point | 142-146 °C |
| SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=S)N |
| InChI | 1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) |
While a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of closely related structures, such as N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea, reveals key structural features.[2] The thiourea moiety can adopt different conformations, and the dihedral angle between the phenyl ring and the thiourea plane is a critical parameter influencing crystal packing and intermolecular interactions. Hydrogen bonding between the N-H groups of the thiourea and the sulfur atom is a common motif in the solid state.[2]
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 7.5 - 8.0 | Multiplet | Aromatic protons on the trifluoromethylphenyl ring. The exact splitting pattern will depend on the coupling constants. |
| ~7.0 - 8.0 | Broad Singlet | Protons of the NH and NH₂ groups of the thiourea moiety. These signals are often broad due to quadrupole effects and exchange. | |
| ¹³C NMR | ~180 | Singlet | Thiocarbonyl carbon (C=S). |
| 120 - 150 | Multiplet | Aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet. | |
| ¹⁹F NMR | -60 to -65 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will typically appear as a singlet in the ¹⁹F NMR spectrum. The chemical shift is relative to a standard such as CFCl₃.[3][4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds.
Table 3: Characteristic FTIR Absorption Bands [5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching | Thiourea (NH, NH₂) |
| 1600 - 1450 | Aromatic C=C stretching | Phenyl ring |
| ~1320 | C-F stretching | Trifluoromethyl |
| 1200 - 1000 | C-N stretching and N-H bending | Thiourea |
| 800 - 700 | C=S stretching | Thiourea |
Synthesis and Purification
A general and efficient method for the synthesis of phenylthiourea derivatives involves the reaction of the corresponding aniline with an isothiocyanate.[9][10]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in a minimal amount of acetone.
-
Add a stoichiometric equivalent of concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
In a separate flask, dissolve a stoichiometric equivalent of ammonium thiocyanate in acetone.
-
Slowly add the ammonium thiocyanate solution to the aniline hydrochloride solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified compound.
-
Dry the purified crystals under vacuum.
Biological Activity and Mechanism of Action
Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl group in this compound is thought to enhance its lipophilicity and metabolic stability, thereby improving its potential as a drug candidate.
Antibacterial Activity
Several studies have demonstrated that thiourea derivatives can inhibit the growth of various bacterial strains.[10][11] One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antibacterial drugs.
Proposed Mechanism of Topoisomerase IV Inhibition
Topoisomerase IV is responsible for decatenating replicated daughter chromosomes, a crucial step in bacterial cell division.[13] It is believed that thiourea derivatives can bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[14] This leads to an accumulation of double-strand breaks in the bacterial DNA, ultimately triggering cell death. The interaction is likely facilitated by hydrogen bonding between the thiourea moiety and amino acid residues in the active site of the enzyme, as well as hydrophobic interactions involving the phenyl ring.
Caption: Proposed mechanism of Topoisomerase IV inhibition by this compound.
Experimental Workflows
The evaluation of the antibacterial potential of this compound involves a series of well-defined experimental procedures.
Workflow for Antibacterial Susceptibility Testing
A standard workflow for assessing the antibacterial activity of a new compound typically includes initial screening assays followed by quantitative determination of its potency.[15]
Caption: A typical experimental workflow for evaluating the antibacterial activity of a thiourea compound.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[12]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and promising biological activities. The trifluoromethyl group plays a crucial role in modulating its physicochemical properties and enhancing its potential as a therapeutic agent, particularly in the development of new antibacterial drugs targeting bacterial topoisomerases. This technical guide has provided a detailed overview of its molecular structure, spectroscopic characteristics, and a framework for its synthesis and biological evaluation. Further research, including the determination of its crystal structure and in-depth mechanistic studies, will be invaluable in fully elucidating its potential and in the rational design of more potent analogs.
References
- 1. scbt.com [scbt.com]
- 2. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 10. Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profile of [4-(Trifluoromethyl)phenyl]thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound [4-(Trifluoromethyl)phenyl]thiourea. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound. This data is compiled from a combination of experimental findings for closely related analogs and predicted values based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Ar-H (ortho to CF₃) |
| ~7.55 | d | 2H | Ar-H (meta to CF₃) |
| ~9.70 | s (br) | 1H | NH |
| ~7.80 | s (br) | 2H | NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~181.5 | C=S |
| ~142.0 | Ar-C (ipso to NH) |
| ~126.0 (q) | Ar-C (ortho to CF₃) |
| ~125.5 | Ar-C (meta to CF₃) |
| ~124.0 (q) | CF₃ |
| ~123.0 | Ar-C (para to NH) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H Stretching (NH and NH₂) |
| ~1620 | Medium | N-H Bending |
| ~1540 | Strong | C-N Stretching / N-H Bending |
| ~1325 | Very Strong | C-F Stretching (asymmetric) |
| ~1120 | Strong | C-F Stretching (symmetric) |
| ~1100 | Strong | C=S Stretching |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 201 | [M - F]⁺ |
| 160 | [M - NH₂CS]⁺ |
| 145 | [C₇H₄F₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for Mass Spectrometry.
Solubility Profile of [4-(Trifluoromethyl)phenyl]thiourea: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of [4-(Trifluoromethyl)phenyl]thiourea, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a compilation of available data, detailed experimental protocols for solubility determination, and insights into its potential mechanism of action.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.
For reference and as a preliminary estimate, the solubility of the parent compound, N-phenylthiourea, has been reported to be approximately 30 mg/mL in DMSO and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers[1][2]. The presence of the trifluoromethyl group in this compound is expected to influence its solubility profile, likely increasing its lipophilicity.
To facilitate precise and reproducible research, this guide provides a detailed experimental protocol for determining the solubility of this compound using the gravimetric method. This method is a reliable and widely accepted technique for establishing the solubility of solid compounds in various solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Table 2: Quantitative Solubility of N-Phenylthiourea (Analogue)
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30 |
| Dimethylformamide (DMF) | ~30 |
| Aqueous Buffers | Sparingly Soluble |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following protocol outlines the steps for the accurate determination of the solubility of this compound in various solvents.
2.1. Materials
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO, etc.) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)
-
Pipettes and other standard laboratory glassware
-
Drying oven
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been established.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the suspension to settle for a short period.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass petri dish or evaporating dish).
-
Transfer the filtered solution to the pre-weighed container.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
2.3. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of filtrate (L))
The mass of the residue is the difference between the final weight of the container with the dried solute and the initial weight of the empty container.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility via the gravimetric method.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Several studies on thiourea derivatives containing a trifluoromethylphenyl moiety suggest a potential antibacterial mechanism of action through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Proposed mechanism of action for this compound as a bacterial topoisomerase inhibitor.
References
The Trifluoromethyl Group: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular architectures has become a pivotal strategy in contemporary drug discovery and development. Its unique electronic and steric properties profoundly influence a molecule's physicochemical characteristics, including lipophilicity, acidity, metabolic stability, and binding affinity for biological targets. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating molecular properties, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Physicochemical Effects of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct characteristics:
-
Strong Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms creates a strong inductive effect, withdrawing electron density from the rest of the molecule. This significantly impacts the acidity (pKa) of nearby functional groups and can influence non-covalent interactions with biological targets.[1][2]
-
Increased Lipophilicity : The CF₃ group is significantly more lipophilic than a methyl (CH₃) group, a property quantified by the Hansch lipophilicity parameter (π).[1] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[1]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[1][3] Replacing a metabolically labile methyl group with a CF₃ group can block a "soft spot" for metabolism, thereby increasing the drug's half-life and bioavailability.[1][3]
-
Steric and Conformational Influence : While sterically larger than a hydrogen atom, the trifluoromethyl group is comparable in size to a methyl group and can act as a bioisostere.[1] Its presence can influence the conformation of a molecule, which in turn can affect its binding affinity and selectivity for a target protein.
Quantitative Impact on Molecular Properties
The introduction of a trifluoromethyl group in place of a methyl group leads to predictable and quantifiable changes in key molecular parameters. The following tables summarize these effects with comparative data.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. An increase in logP generally indicates greater partitioning into lipidic environments.
| Compound Pair | Structure (R = CH₃) | logP (R = CH₃) | Structure (R = CF₃) | logP (R = CF₃) | ΔlogP (CF₃ - CH₃) | Reference |
| Toluene / Benzotrifluoride | Ph-CH₃ | 2.73 | Ph-CF₃ | 3.17 | +0.44 | [4] |
| Anisole / Trifluoromethylanisole | Ph-OCH₃ | 2.11 | Ph-OCF₃ | 3.15 | +1.04 | [4] |
| Proline Derivative 1 | (Structure) | ~2.1 | (Structure) | ~2.8 | ~+0.7 | [4] |
| Proline Derivative 2 | (Structure) | ~1.7 | (Structure) | ~2.4 | ~+0.7 | [4] |
Acidity (pKa)
The strong electron-withdrawing nature of the CF₃ group increases the acidity (lowers the pKa) of nearby acidic protons.
| Compound Pair | Structure (R = CH₃) | pKa (R = CH₃) | Structure (R = CF₃) | pKa (R = CF₃) | ΔpKa (CF₃ - CH₃) | Reference |
| p-Cresol / p-(Trifluoromethyl)phenol | p-CH₃-Ph-OH | 10.26 | p-CF₃-Ph-OH | 9.98 | -0.28 | [5][6] |
| p-Toluidine / p-(Trifluoromethyl)aniline (pKa of conjugate acid) | p-CH₃-Ph-NH₃⁺ | 5.08 | p-CF₃-Ph-NH₃⁺ | 3.52 | -1.56 | [7][8] |
| Pivalic Acid / 2,2-dimethyl-3,3,3-trifluoropropanoic acid | (CH₃)₃CCOOH | 5.03 | (CH₃)₂(CF₃)CCOOH | 2.92 | -2.11 | [9] |
Metabolic Stability
Replacing a metabolically susceptible methyl group with a trifluoromethyl group significantly enhances metabolic stability, leading to a longer half-life (t½) and lower intrinsic clearance (CLint).
| Compound Pair | Half-life (t½) in vitro (R = CH₃) | Half-life (t½) in vitro (R = CF₃) | Intrinsic Clearance (CLint) (R = CH₃) | Intrinsic Clearance (CLint) (R = CF₃) | Observation | Reference |
| N-methyl vs N-trifluoromethyl azole | Shorter | Longer | Higher | Lower | N-CF₃ group enhances metabolic stability. | [10] |
| Picornavirus Inhibitor (Methyl analog) | Shorter | Longer | Higher | Lower | CF₃ substitution provides a global protective effect against metabolism. | [11] |
| General Trend | Shorter | Longer | Higher | Lower | Blocking oxidative metabolism at the site of the CF₃ group. | [3] |
Experimental Protocols
Accurate determination of the physicochemical and metabolic properties of compounds is crucial in drug development. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4; pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/buffer. The final concentration of the test compound should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 5-10 minutes to ensure thorough mixing and facilitate partitioning.
-
Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation (e.g., 2000 rpm for 10 minutes) can be used to expedite phase separation.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient: logP = log10([Compound]octanol / [Compound]aqueous).
Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (a compound with known metabolic instability)
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, thaw the pooled HLMs and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the HLM suspension.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing the Role of the Trifluoromethyl Group
Graphviz (DOT language) can be used to create clear diagrams illustrating complex biological processes. Below are examples of a typical experimental workflow for a metabolic stability assay and a schematic of how a trifluoromethyl group can block drug metabolism.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its ability to predictably modulate key molecular properties such as lipophilicity, acidity, and, most notably, metabolic stability makes it a cornerstone of modern drug design. By strategically replacing metabolically vulnerable methyl groups or other substituents with a CF₃ group, researchers can significantly enhance the pharmacokinetic profile of drug candidates, leading to improved efficacy, longer duration of action, and potentially safer medicines. A thorough understanding of the quantitative effects and the application of robust experimental protocols for property assessment are critical for the successful application of this powerful functional group in the development of new therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afit.edu [afit.edu]
- 7. journaleras.com [journaleras.com]
- 8. Paper Details | Paper Digest [paperdigest.org]
- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
[4-(Trifluoromethyl)phenyl]thiourea: A Comprehensive Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Trifluoromethyl)phenyl]thiourea is a key pharmaceutical intermediate recognized for its versatile role in the synthesis of a wide array of biologically active compounds. The incorporation of the trifluoromethylphenyl moiety significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design. This technical guide provides an in-depth overview of the synthesis, chemical properties, and significant applications of this compound in drug discovery, with a focus on its anticancer and antimicrobial activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a discussion of its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway.
Introduction
Thiourea and its derivatives represent a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The thiourea scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right. The introduction of a trifluoromethyl group onto the phenyl ring of phenylthiourea imparts unique electronic and steric properties to the molecule. The high electronegativity of the trifluoromethyl group enhances the compound's stability and can significantly modulate its interaction with biological targets. This guide focuses on the 4-substituted isomer, this compound, a pivotal intermediate in the development of novel therapeutic agents.
Chemical Properties and Synthesis
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂S | |
| Molecular Weight | 220.21 g/mol | |
| Melting Point | 142-146 °C | |
| Appearance | Solid | |
| CAS Number | 1736-72-7 |
Synthesis
The synthesis of this compound can be achieved through several methods. A common and efficient approach involves the reaction of 4-(trifluoromethyl)aniline with an isothiocyanate precursor. Below is a detailed experimental protocol adapted from general methods for phenylthiourea synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of 4-(trifluoromethyl)aniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.
-
Heat the solution to 60-70 °C for 1 hour with stirring.
-
Cool the mixture in an ice bath for 1 hour.
-
Slowly add a solution of 0.1 mole of ammonium thiocyanate in 20 mL of water to the cooled mixture with continuous stirring.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of cold water to the reaction mixture while stirring continuously to induce precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven. The expected yield is typically high.[1]
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of this compound.
Applications in Pharmaceutical Drug Discovery
This compound and its derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of thiourea derivatives against various cancer cell lines. The presence of the 4-(trifluoromethyl)phenyl group often enhances this activity.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1-(adamantane-1-carbonyl)-3-(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 7.8 | |
| 1-(4-((3-chlorophenyl)amino)quinazolin-6-yl)-3-(4-(trifluoromethyl)benzyl)thiourea | HEK293 (NF-κB reporter) | ~5-10 | [2] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |
Antimicrobial Activity
Thiourea derivatives are also known for their significant antimicrobial properties. The this compound scaffold has been incorporated into novel antimicrobial agents targeting a range of pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(4-(trifluoromethyl)phenyl) substituted pyrazole derivative | S. aureus (MRSA) | 3.12 | |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | S. aureus | 0.15 - 2.5 | |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | E. faecalis | 0.15 - 2.5 | |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | E. coli | 0.15 - 2.5 | |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | P. aeruginosa | 0.15 - 2.5 | |
| Acylthiourea derivative with 4-trifluoromethylphenyl group | C. albicans | 0.15 - 2.5 |
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of many thiourea derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer types, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
NF-κB Signaling Pathway and a Proposed Site of Inhibition by Thiourea Derivatives
Caption: Proposed inhibition of the NF-κB signaling pathway by thiourea derivatives.
Experimental Protocols for Biological Assays
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to an inhibitor.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (or derivative)
-
Luciferase Assay System
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed HEK293T-NF-κB reporter cells in a 96-well opaque plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound, this compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a positive control (TNF-α only) and a negative control (vehicle only).
-
Incubate the plate for an additional 6-24 hours.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the positive control.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (or derivative)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Conclusion
This compound is a highly valuable intermediate in pharmaceutical research, providing a versatile scaffold for the development of novel therapeutic agents. Its unique chemical properties, conferred by the trifluoromethyl group, contribute to the enhanced biological activity of its derivatives. The demonstrated anticancer and antimicrobial potential, coupled with a plausible mechanism of action involving the inhibition of the NF-κB signaling pathway, underscores the importance of this compound in modern drug discovery. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of this compound and its analogs, facilitating further research and development in this promising area of medicinal chemistry. Further investigation into the specific molecular targets and a detailed exploration of the structure-activity relationships of its derivatives will undoubtedly pave the way for the discovery of new and more effective drugs.
References
An In-depth Technical Guide to the Applications of Trifluoromethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical science, and materials science. This powerful electron-withdrawing moiety imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, making it a valuable tool for fine-tuning the performance of a wide range of compounds.[1][2][3] This technical guide provides a comprehensive overview of the applications of trifluoromethyl-containing compounds, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing the trifluoromethyl group.[3] This increased resistance to metabolic degradation can lead to a longer drug half-life and improved bioavailability.[3] Furthermore, the trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the modulation of a compound's steric and electronic properties to optimize its interaction with biological targets.[1]
This guide will delve into the specific applications of trifluoromethyl-containing compounds in pharmaceuticals, agrochemicals, and advanced materials, providing detailed examples and the experimental methodologies used to evaluate their performance.
I. Pharmaceutical Applications
The introduction of a trifluoromethyl group can significantly enhance the therapeutic profile of a drug candidate. It can improve metabolic stability, leading to a longer half-life, and its lipophilicity can aid in crossing biological membranes.[4][5] The strong electron-withdrawing nature of the CF₃ group can also influence a molecule's binding affinity to its target.[3]
A. Case Study: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The trifluoromethyl group in celecoxib is crucial for its selective binding to the COX-2 active site.[1]
1. Mechanism of Action and Signaling Pathway
Celecoxib exerts its anti-inflammatory and analgesic effects by inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Unlike traditional NSAIDs, celecoxib's selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining.[6]
2. Quantitative Data: Efficacy and Selectivity
The trifluoromethyl group is a key contributor to Celecoxib's high selectivity for COX-2. The following table summarizes its inhibitory potency.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 18 | 47 | 0.38 |
| Naproxen | 7 | 12 | 0.58 |
| Data compiled from multiple sources. |
3. Experimental Protocols
A common synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reflux-equipped reaction vessel.
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.[1]
-
Heat the mixture to reflux for several hours, monitoring the reaction's progress with thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.[7]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.[7]
-
Add the test compound dilutions to the appropriate wells and a vehicle control (DMSO) to control wells.
-
Incubate the plate at room temperature for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[7]
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., HCl).[7]
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
B. Impact on Metabolic Stability
The high bond energy of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to enhance a drug's half-life.
| Compound | Half-life (t½) in human liver microsomes (min) |
| Non-fluorinated Indole | 12.35 |
| CF₃-substituted Indole | 53.71 |
| Data is illustrative and compiled from various sources demonstrating the trend.[4] |
II. Agrochemical Applications
In the agrochemical industry, the trifluoromethyl group is incorporated into herbicides, insecticides, and fungicides to enhance their efficacy and persistence.[8] The increased lipophilicity can improve the penetration of the active ingredient into the target pest or plant.[9]
A. Case Study: Trifluralin
Trifluralin is a pre-emergent dinitroaniline herbicide used to control many annual grasses and broadleaf weeds.[10] Its trifluoromethyl group contributes to its herbicidal activity and soil persistence.
1. Mechanism of Action
Trifluralin disrupts microtubule formation in plant cells, which is essential for cell division and elongation.[10] This inhibition of mitosis in the root tips of germinating seeds prevents the emergence of susceptible weeds.
2. Quantitative Data: Efficacy Comparison
The efficacy of trifluralin can be compared to other dinitroaniline herbicides like pendimethalin.
| Herbicide | Weed Species | Control Efficacy (%) |
| Trifluralin | Setaria faberi | 92 |
| Pendimethalin | Setaria faberi | 88 |
| Trifluralin | Amaranthus retroflexus | 85 |
| Pendimethalin | Amaranthus retroflexus | 82 |
| Data is representative and compiled from multiple field studies.[11][12] |
3. Experimental Protocols
Trifluralin is synthesized by the amination of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[13]
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Di-n-propylamine
-
Sodium hydroxide
-
Water
-
Vitamin C (as an auxiliary agent)
Procedure:
-
In a reactor, add 4-chloro-3,5-dinitrobenzotrifluoride, vitamin C, and water.[13]
-
Prepare a solution of di-n-propylamine and sodium hydroxide in water.
-
Slowly add the di-n-propylamine/sodium hydroxide solution to the reactor over 30 minutes, maintaining the pH between 7.5 and 8.5.[13]
-
Heat the reaction mixture to 60-80°C for 1-2 hours.[13]
-
Cool the mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with water until neutral, and dry to obtain trifluralin.[13]
-
The purity of the product can be analyzed by gas chromatography (GC).
This protocol outlines a method for evaluating the pre-emergent efficacy of a herbicide in a controlled environment.[11][12]
Materials:
-
Seeds of target weed species (e.g., Setaria faberi)
-
Greenhouse potting mix
-
Pots (e.g., 10 cm diameter)
-
Technical grade trifluralin
-
Laboratory track sprayer with a flat-fan nozzle
-
Controlled-environment greenhouse
Procedure:
-
Fill pots with the greenhouse potting mix and plant a specified number of weed seeds at a consistent depth.
-
Prepare a series of herbicide solutions at different concentrations.
-
Apply the herbicide solutions uniformly to the soil surface of the pots using a laboratory track sprayer. Include an untreated control group.
-
Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16h photoperiod).[11]
-
Water the pots as needed.
-
After a set period (e.g., 21 days), assess the herbicidal efficacy by counting the number of emerged and surviving weeds in each pot.
-
Calculate the percentage of weed control for each herbicide concentration relative to the untreated control.
-
Determine the effective dose for 50% and 90% growth reduction (GR₅₀ and GR₉₀) by analyzing the dose-response data.
III. Materials Science Applications
The unique properties of the trifluoromethyl group are also harnessed in materials science to develop advanced polymers and liquid crystals. The bulkiness and low polarizability of the CF₃ group can increase the fractional free volume in polymers, which is beneficial for applications such as gas separation membranes.[14] In polyimides, it can lower the dielectric constant, making them suitable for microelectronics.[15][16]
A. Trifluoromethyl-Containing Polymers
1. Gas Separation Membranes
Polymers containing trifluoromethyl groups often exhibit enhanced gas permeability and selectivity.
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |
| Fluorinated Polyimide (6FDA-based) | O₂/N₂ | 10.2 | 5.8 |
| Non-fluorinated Polyimide (PMDA-ODA) | O₂/N₂ | 0.29 | 6.9 |
| Perfluoropolymer | CO₂/CH₄ | 1100 | 35 |
| Hydrocarbon-based polymer (e.g., Polysulfone) | CO₂/CH₄ | 5 | 25 |
| Data is illustrative and compiled from various sources.[14][17] |
2. Low-Dielectric Constant Polyimides
The incorporation of trifluoromethyl groups into polyimides can reduce their dielectric constant, a critical property for materials used in high-frequency electronic applications.[15]
| Polyimide Type | Dielectric Constant (at 1 MHz) |
| Trifluoromethyl-containing Polyimide | 2.69 - 2.85 |
| Conventional Polyimide (Kapton) | ~3.4 |
| Data compiled from multiple sources.[13][16] |
3. Experimental Protocol: Dielectric Constant Measurement of a Polymer Film
This protocol describes a method for measuring the dielectric constant of a thin polymer film.[18][19]
Materials:
-
Polyimide film (with and without trifluoromethyl groups)
-
Automated Network Analyzer (e.g., Hewlett Packard 8510) or an LCR meter with a parallel plate capacitor fixture.
-
Desiccator
Procedure:
-
Prepare thin films of the polymers (e.g., by casting from a solution).
-
Ensure the films are of a uniform thickness (e.g., 25 µm).
-
Desiccate the films overnight to remove any absorbed moisture.[18]
-
For high-frequency measurements (GHz range):
-
Use an Automated Network Analyzer.
-
Place the film in the measurement fixture.
-
Measure the scattering parameters over the desired frequency range (e.g., 8-12 GHz).[18]
-
Calculate the dielectric constant from the measured parameters.
-
-
For low-frequency measurements (MHz range):
-
Use a parallel plate capacitor fixture with an LCR meter.
-
Measure the capacitance of the empty fixture.
-
Place the polymer film between the plates and measure the capacitance again.
-
Calculate the dielectric constant using the formula: ε' = (C * d) / (ε₀ * A) where C is the capacitance with the film, d is the film thickness, ε₀ is the permittivity of free space, and A is the electrode area.
-
IV. Experimental and Developmental Workflows
The development of new trifluoromethyl-containing compounds, whether for pharmaceutical, agrochemical, or material applications, follows a structured workflow.
A. Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for drug discovery and development, a process that can be significantly influenced by the strategic use of trifluoromethyl groups to optimize compound properties.
B. Chemical Synthesis Workflow Example: Celecoxib
The multi-step synthesis of a complex molecule like Celecoxib can be visualized to understand the sequence of reactions and intermediates.
V. Conclusion
The trifluoromethyl group is a powerful and versatile functional group that has had a profound impact on the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique ability to enhance metabolic stability, modulate lipophilicity, and influence electronic properties allows for the rational design of molecules with improved performance characteristics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, enabling a deeper understanding of the applications and evaluation of trifluoromethyl-containing compounds. As synthetic methodologies for introducing the trifluoromethyl group continue to evolve, its importance in the design of next-generation molecules is only expected to grow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pomais.com [pomais.com]
- 11. benchchem.com [benchchem.com]
- 12. cotton.org [cotton.org]
- 13. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 14. Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes [dspace.mit.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. tandf.figshare.com [tandf.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. tsapps.nist.gov [tsapps.nist.gov]
Methodological & Application
Application Notes and Protocols for [4-(Trifluoromethyl)phenyl]thiourea in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [4-(Trifluoromethyl)phenyl]thiourea and structurally similar thioureas in organocatalysis. The inclusion of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances the hydrogen-bonding acidity of the thiourea protons, making it an effective catalyst for a variety of organic transformations. This document details its role in key asymmetric reactions, providing quantitative data and detailed experimental protocols for its application.
Introduction to Thiourea Organocatalysis
Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. Their mode of action relies on the formation of non-covalent bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. The presence of two N-H protons allows for a dual hydrogen-bonding interaction, which can effectively stabilize anionic transition states and induce stereoselectivity in a wide range of chemical reactions. The introduction of electron-withdrawing substituents, such as the trifluoromethyl group, significantly increases the acidity of the N-H protons, leading to stronger substrate activation and enhanced catalytic activity.
Key Applications and Reaction Data
While specific data for the monosubstituted this compound is not extensively documented in dedicated studies, the broader class of (trifluoromethyl)phenyl-substituted thioureas, particularly the closely related and highly effective N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), has been widely studied. The data presented below is for reactions catalyzed by these structurally similar and electronically related organocatalysts, providing a strong predictive framework for the application of this compound.
Michael Addition Reactions
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Thiourea organocatalysts are highly effective in promoting asymmetric Michael additions.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene Catalyzed by a Chiral Thiourea
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 85 | 92 |
| 2 | 5 | CH2Cl2 | 48 | 78 | 88 |
| 3 | 10 | THF | 24 | 90 | 85 |
| 4 | 10 | Hexane | 72 | 65 | 95 |
Data is representative of typical results obtained with chiral thioureas bearing trifluoromethylphenyl groups.
Aza-Henry (Nitro-Mannich) Reactions
The aza-Henry reaction is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine, a valuable precursor for the synthesis of 1,2-diamines and α-amino acids. Chiral thiourea catalysts can facilitate this reaction with high enantioselectivity.
Table 2: Asymmetric Aza-Henry Reaction of N-Boc-imines with Nitromethane
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | -20 | 48 | 91 | 94 |
| 2 | 10 | MTBE | -20 | 72 | 85 | 96 |
| 3 | 5 | CH2Cl2 | -40 | 96 | 78 | 91 |
| 4 | 10 | Mesitylene | 0 | 24 | 88 | 89 |
Data is based on reactions catalyzed by chiral bifunctional thioureas containing a trifluoromethylphenyl moiety.
Friedel-Crafts Alkylation
Thiourea organocatalysts can activate nitroalkenes towards nucleophilic attack by electron-rich aromatic compounds like indoles in Friedel-Crafts alkylations.
Table 3: Enantioselective Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 48 | 95 | 93 |
| 2 | 10 | Dichloromethane | 72 | 88 | 90 |
| 3 | 5 | Diethyl Ether | 96 | 82 | 95 |
| 4 | 15 | Chloroform | 48 | 91 | 88 |
Results are typical for reactions catalyzed by chiral thioureas with 3,5-bis(trifluoromethyl)phenyl substituents.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. Chiral bifunctional thioureas can act as effective catalysts, promoting the reaction with good enantioselectivity.
Table 4: Asymmetric Baylis-Hillman Reaction of Aromatic Aldehydes with Methyl Vinyl Ketone
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | 10 | 96 | 75 | 85 |
| 4-Nitrobenzaldehyde | 10 | 72 | 88 | 92 |
| 4-Chlorobenzaldehyde | 10 | 120 | 72 | 88 |
| 2-Naphthaldehyde | 15 | 144 | 65 | 82 |
Data is representative of reactions catalyzed by chiral phosphine-thiourea organocatalysts bearing trifluoromethylphenyl groups.
Experimental Protocols
The following protocols are generalized procedures based on published literature for reactions catalyzed by (trifluoromethyl)phenyl-substituted thioureas. Researchers should optimize conditions for their specific substrates and the this compound catalyst.
General Protocol for Asymmetric Michael Addition
Materials:
-
Chiral thiourea catalyst (e.g., derived from (1R,2R)-diaminocyclohexane and 4-(trifluoromethyl)phenyl isothiocyanate) (5-10 mol%)
-
α,β-Unsaturated compound (1.0 equiv)
-
Michael donor (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst.
-
Add the anhydrous solvent, followed by the α,β-unsaturated compound.
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) for 10 minutes.
-
Add the Michael donor to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Aza-Henry Reaction
Materials:
-
Chiral bifunctional thiourea catalyst (5-10 mol%)
-
Imine (1.0 equiv)
-
Nitroalkane (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., Toluene, MTBE)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral bifunctional thiourea catalyst and molecular sieves (if used).
-
Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the imine to the cooled solution.
-
Add the nitroalkane dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting imine is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the β-nitroamine product.
-
Analyze the enantiomeric excess using chiral HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for thiourea-catalyzed reactions.
Proposed Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for a thiourea-catalyzed Michael addition.
Dual Activation in Aza-Henry Reaction
Caption: Dual activation of imine and nitroalkane by a bifunctional thiourea catalyst.
Application Notes and Protocols for [4-(Trifluoromethyl)phenyl]thiourea Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving [4-(Trifluoromethyl)phenyl]thiourea. This document includes detailed protocols for its synthesis, characterization, and derivatization, as well as methods for evaluating the biological activity of its derivatives.
Introduction
This compound is a versatile chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] This document outlines key experimental procedures for working with this compound and its analogs.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1736-72-7 | [2][3] |
| Molecular Formula | C₈H₇F₃N₂S | [2] |
| Molecular Weight | 220.21 g/mol | [2] |
| Melting Point | 142-146 °C | [2] |
| Appearance | Solid | [2] |
Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | ≤ 10 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [4] |
| 1-(4-CF₃-phenyl) derivative | SW620 (metastatic colon cancer) | 5.8 ± 0.76 | [4] |
| 1-(4-CF₃-phenyl) derivative | PC3 (prostate cancer) | 6.9 ± 1.64 | [4] |
Antimicrobial Activity of this compound Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | [5] |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 0.15 - 2.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
4-Chlorobutanoyl chloride
-
Acetone
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1 equivalent) in acetone.[7]
-
In a separate flask, dissolve ammonium thiocyanate (1 equivalent) and 4-chlorobutanoyl chloride (1 equivalent) in acetone.[7]
-
Slowly add the aniline solution to the ammonium thiocyanate/acyl chloride solution with stirring.[7]
-
Reflux the reaction mixture for 1-3 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[8]
Protocol 2: Synthesis of 4-Thiazolidinone Derivatives
This protocol outlines the cyclization of this compound to form a 4-thiazolidinone derivative.
Materials:
-
This compound
-
Chloroacetic acid
-
An appropriate aldehyde or ketone (e.g., thiophene-2-carbaldehyde)
-
Anhydrous sodium acetate
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), chloroacetic acid (1.2 equivalents), and the selected aldehyde/ketone (1 equivalent) in the chosen solvent.[9]
-
Add anhydrous sodium acetate (3 equivalents) to the mixture.[10]
-
Stir the reaction mixture at 40°C for 24 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.[9]
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., SW480, SW620, PC3)[4]
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative for 48 or 72 hours.[1]
-
MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.[11]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
This compound derivative stock solution in a suitable solvent
-
96-well microtiter plates
-
Positive control antibiotic/antifungal agent
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Proposed mechanism of antimicrobial action via inhibition of DNA gyrase/topoisomerase IV.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Trifluoromethyl)phenyl thiourea 97 1736-72-7 [sigmaaldrich.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Comprehensive Analytical Techniques for the Characterization of [4-(Trifluoromethyl)phenyl]thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of [4-(Trifluoromethyl)phenyl]thiourea. The protocols outlined herein are designed to ensure the identity, purity, and structural integrity of the compound, which is crucial for its application in research, drug development, and materials science. The methodologies cover spectroscopic, chromatographic, and thermal analysis, offering a robust framework for quality control and in-depth molecular analysis.
Introduction
This compound is a versatile organosulfur compound featuring a trifluoromethylphenyl moiety, which imparts unique electronic and lipophilic properties. Thiourea derivatives are a significant class of compounds in medicinal chemistry and organocatalysis. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the thiourea protons and can significantly influence the molecule's biological activity and reactivity. Given its potential in pharmaceutical development and other applications, a thorough analytical characterization is paramount. This application note details the key analytical methods for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1736-72-7 |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.21 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 142-146 °C |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and methanol. Limited solubility in water. |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
3.1.1. Data Presentation
Note: The following NMR data is for a closely related compound, 1-(4-(trifluoromethyl)phenyl)ethanone, and is provided for illustrative purposes due to the lack of a publicly available, complete dataset for this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.03 | d | 8.0 | 2H, Ar-H |
| 7.70 | d | 8.0 | 2H, Ar-H | |
| 2.62 | s | - | 3H, -CH₃ | |
| ¹³C NMR | 197.0 | - | - | C=O |
| 139.8 | - | - | Ar-C | |
| 134.5 | q | 33 | Ar-C (ipso to CF₃) | |
| 128.7 | - | - | Ar-CH | |
| 125.8 | q | 4 | Ar-CH | |
| 123.7 | q | 271 | CF₃ | |
| 26.9 | - | - | -CH₃ | |
| ¹⁹F NMR | -63.23 | s | - | -CF₃ |
3.1.2. Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence, proton-decoupled.
-
Spectral Width: A wide spectral range should be used initially (e.g., +50 to -250 ppm) and then narrowed down.
-
Number of Scans: 16-64.
-
Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
3.2.1. Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3100 | N-H stretching | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| ~1600 | C=C aromatic ring stretching | Medium |
| ~1540 | N-H bending | Medium |
| 1350 - 1100 | C-N stretching | Strong |
| 1300 - 1100 | C-F stretching (CF₃) | Very Strong |
| ~1150 | C=S stretching | Medium-Strong |
3.2.2. Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Background Scan: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Scan: Place the sample pellet in the spectrometer's sample holder and record the spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.
3.3.1. Data Presentation
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 220.03 | [M]⁺ (Molecular Ion) |
| 161.04 | [M - NHCS]⁺ |
| 145.04 | [CF₃C₆H₄]⁺ |
| 93.05 | [C₆H₅NH₂]⁺ |
| 77.04 | [C₆H₅]⁺ |
3.3.2. Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique suitable for determining the molecular ion, while EI can provide more fragmentation information.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Acquisition Parameters (ESI):
-
Ionization Mode: Positive ion mode is typically used for thiourea derivatives.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate as per instrument recommendation.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
4.1.1. Data Presentation
Note: The following HPLC method is a general method for thiourea derivatives and should be optimized for this compound. The retention time will be specific to the final optimized conditions.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | To be determined experimentally (typically 3-10 min) |
4.1.2. Experimental Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add formic acid and degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve for quantitative analysis.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength as specified.
-
-
Analysis: Inject the standard solutions and the sample solution. Record the chromatograms and determine the retention time and peak area.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.
5.1.1. Data Presentation
| Analysis | Parameter | Expected Result |
| TGA | Onset of Decomposition | To be determined experimentally (expected to be above the melting point) |
| DSC | Melting Endotherm | A sharp endothermic peak around 142-146 °C |
5.1.2. Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
Instrument: A simultaneous TGA/DSC analyzer.
-
TGA/DSC Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge Gas: Use an inert gas such as nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition.
-
DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify thermal events such as melting (endothermic peak).
-
Biological Activity and Mechanism of Action
Thiourea derivatives containing a trifluoromethylphenyl moiety have been reported to exhibit antimicrobial activity. A potential mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Figure 1: Proposed mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
Figure 2: Workflow for the analytical characterization of the compound.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for its application in scientific research and development. The combination of spectroscopic, chromatographic, and thermal analysis techniques allows for a complete profile of the molecule, confirming its identity, purity, and key physicochemical properties.
References
Application Note: HPLC Method for Purity Analysis of [4-(Trifluoromethyl)phenyl]thiourea
Introduction
[4-(Trifluoromethyl)phenyl]thiourea is a chemical compound of interest in various fields, including medicinal chemistry and materials science. As with any synthesized compound intended for research or development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and accuracy.[1]
This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The method is designed to separate the main compound from potential process-related impurities and degradation products.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of this compound and related compounds.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath for 15 minutes before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm membrane filter before injection.
-
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.53 | 1256789 | 1.14 | 5712 |
| 3 | 8.52 | 1251234 | 1.16 | 5654 |
| 4 | 8.54 | 1258901 | 1.15 | 5732 |
| 5 | 8.53 | 1255432 | 1.14 | 5698 |
| Mean | 8.53 | 1255335 | 1.15 | 5695 |
| %RSD | 0.10% | 0.22% | - | - |
Table 2: Sample Purity Analysis Results
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Peak Area | Purity (%) |
| Sample 001 | 8.53 | 1248976 | 1253421 | 99.65 |
| Impurity 1 | 4.21 | 2345 | - | - |
| Impurity 2 | 6.78 | 2100 | - | - |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of HPLC parameters influencing the final purity result.
References
Application of [4-(Trifluoromethyl)phenyl]thiourea in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Trifluoromethyl)phenyl]thiourea and its derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The inclusion of the trifluoromethyl group is often associated with enhanced lipophilicity and metabolic stability, contributing to improved bioavailability and potent anti-cancer activity.[1][2][3] These compounds have been shown to induce apoptosis, disrupt key signaling pathways, and inhibit mediators of inflammation and angiogenesis, making them attractive candidates for further investigation and development as therapeutic agents.[4][5]
This document provides a comprehensive overview of the applications of this compound in cancer research, including a summary of its efficacy, detailed experimental protocols for its evaluation, and visual representations of associated biological pathways and workflows.
Data Presentation: Anti-proliferative Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against various human cancer cell lines. This data highlights the compound's broad-spectrum anti-cancer potential.
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)phenylthiourea derivative (Compound 8) | Colon Cancer | SW620 | 5.8 ± 0.76 | [4] |
| 4-(Trifluoromethyl)phenylthiourea derivative (Compound 8) | Colon Cancer | SW480 | 7.3 - 9.0 | [4] |
| 4-(Trifluoromethyl)phenylthiourea derivative (Compound 8) | Prostate Cancer | PC3 | 6.9 ± 1.64 | [4] |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Lung Cancer | NCI-H460 | 1.86 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Colon Cancer | Colo-205 | 9.92 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Colon Cancer | HCT116 | 6.42 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Breast Cancer | MDA-MB-231 | 8.21 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Breast Cancer | MCF-7 | 9.19 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Liver Cancer | HepG2 | 6.21 | |
| 3,5-bis(Trifluoromethyl)phenyl moiety-containing thiourea (Compound 10e) | Liver Cancer | PLC/PRF/5 | 7.82 |
Proposed Mechanism of Action
Research suggests that this compound derivatives exert their anti-cancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death.[4][5] This is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic process.[5] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division.[5]
Several signaling pathways implicated in cancer cell survival and proliferation have been identified as potential targets. These include pathways involving receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. Additionally, inhibition of inflammatory mediators like Interleukin-6 (IL-6) has been reported, suggesting a role in modulating the tumor microenvironment.[1][4][5] Some derivatives are also being investigated as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in cellular signaling.[6]
Below is a diagram illustrating a proposed signaling pathway affected by this compound derivatives.
Caption: Proposed signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample to elucidate the mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in protein extraction buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
Caption: A typical experimental workflow for assessing the anti-cancer effects.
Logical Relationships in Apoptosis Induction
The induction of apoptosis by this compound involves a cascade of events that can be logically mapped. The following diagram illustrates the relationship between compound treatment and the key markers of apoptosis.
Caption: Logical progression of events during apoptosis induced by the compound.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel anti-cancer agents. The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular targets, optimizing the structure for enhanced efficacy and selectivity, and evaluating their in vivo anti-tumor activity in preclinical models.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. stemcell.com [stemcell.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: [4-(Trifluoromethyl)phenyl]thiourea as a Putative NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] The NF-κB signaling pathway is a key target for therapeutic intervention in a variety of diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2][4][5][6] Thiourea derivatives have emerged as a class of compounds with diverse biological activities, and among them, [4-(Trifluoromethyl)phenyl]thiourea is a molecule of interest for its potential pharmacological applications.[7][8][9] The trifluoromethyl group can enhance metabolic stability and cell permeability of a compound.[8]
These application notes provide a comprehensive overview of the methodologies to investigate the potential of this compound as an inhibitor of the NF-κB signaling pathway. The protocols detailed below are standard assays for assessing NF-κB inhibition.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors consists of five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2).[10] These proteins form various homodimers and heterodimers that regulate the transcription of a wide range of target genes.[3][10] There are two major signaling pathways for NF-κB activation: the canonical and non-canonical pathways.
Canonical Pathway: In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, most notably IκBα.[3] Various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex.[1][2][4] The activated IKK complex, primarily through its IKKβ subunit, phosphorylates IκBα.[11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus.[12] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter or enhancer regions of target genes, thereby inducing their transcription.[4]
Non-Canonical Pathway: The non-canonical pathway is typically activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and lymphotoxin-β (LTβ).[10][11] This pathway is dependent on the NF-κB-inducing kinase (NIK) and the IKKα subunit of the IKK complex.[1][2] Activation of this pathway leads to the phosphorylation and processing of the p100 precursor protein to its mature p52 form.[10][11] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of target genes primarily involved in lymphoid organogenesis and B-cell maturation.[2][10]
Caption: Canonical NF-κB Signaling Pathway.
Application Notes
Potential Mechanism of Action of this compound
While specific studies on this compound as an NF-κB inhibitor are not yet prevalent, related thiourea derivatives have been shown to inhibit NF-κB signaling at various points. Potential mechanisms of inhibition by this compound could include:
-
Inhibition of IKK complex activity: The compound may directly bind to and inhibit the kinase activity of IKKα or IKKβ, preventing the phosphorylation of IκBα.
-
Inhibition of IκBα degradation: It might interfere with the ubiquitination or proteasomal degradation of phosphorylated IκBα.
-
Inhibition of NF-κB nuclear translocation: The compound could potentially block the nuclear import machinery responsible for translocating the active NF-κB dimer.
-
Inhibition of NF-κB DNA binding: It may prevent the binding of the NF-κB dimer to its target DNA sequences in the nucleus.
The experimental protocols outlined below are designed to investigate these potential mechanisms.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the NF-κB pathway.
NF-κB Reporter Gene Assay
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and to determine the inhibitory effect of a test compound.
Materials:
-
HEK293T or other suitable cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
NF-κB activating agent (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.[12]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[12] A vehicle control (DMSO) should be included.
-
Stimulate the cells with the appropriate NF-κB agonist (e.g., TNF-α or LPS) for 6-8 hours.[12][13] A negative control (unstimulated cells) should also be included.
-
After incubation, aspirate the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
Caption: Workflow for NF-κB Reporter Gene Assay.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon stimulation and its inhibition by the test compound.[12][14]
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7) seeded on glass coverslips in a 24-well plate.
-
This compound stock solution.
-
NF-κB activating agent.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.[12]
-
Stimulate with the NF-κB agonist for 30-60 minutes.[12]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[14]
-
Block non-specific binding with 5% BSA for 1 hour.[12]
-
Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition using image analysis software.
Western Blotting for Phosphorylated IκBα
Objective: To determine the effect of the test compound on the phosphorylation and degradation of IκBα.
Materials:
-
Cell line of interest.
-
This compound stock solution.
-
NF-κB activating agent.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).[12]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[12][14]
-
Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control.[12]
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison of the effects of the test compound.
Table 1: Inhibitory Effect of this compound on NF-κB Transcriptional Activity
| Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Unstimulated Control | 105 ± 15 | - |
| Stimulated Control (TNF-α) | 1250 ± 85 | 0 |
| 0.1 | 1180 ± 70 | 5.6 |
| 1 | 850 ± 55 | 32.0 |
| 10 | 350 ± 30 | 72.0 |
| 100 | 150 ± 20 | 88.0 |
| IC₅₀ (µM) | - | ~5.5 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 2: Effect of this compound on p65 Nuclear Translocation
| Treatment | Nuclear p65 Intensity (Arbitrary Units) | % Inhibition of Translocation |
| Unstimulated Control | 10 ± 2 | - |
| Stimulated Control (TNF-α) | 95 ± 8 | 0 |
| + 1 µM Compound | 70 ± 6 | 29.4 |
| + 10 µM Compound | 35 ± 4 | 70.6 |
| + 100 µM Compound | 15 ± 3 | 94.1 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 3: Effect of this compound on IκBα Phosphorylation
| Treatment (10 µM Compound) | Time (min) | p-IκBα / Total IκBα Ratio | % Inhibition of Phosphorylation |
| Stimulated Control (TNF-α) | 0 | 0.05 | - |
| 15 | 1.00 | 0 | |
| 30 | 0.60 | 0 | |
| + Compound | 0 | 0.04 | - |
| 15 | 0.25 | 75.0 | |
| 30 | 0.15 | 75.0 |
Data are presented as ratios of densitometric measurements and are for illustrative purposes only.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for researchers to investigate the potential of this compound as a novel inhibitor of the NF-κB signaling pathway. A systematic approach utilizing reporter assays, immunofluorescence, and Western blotting will enable the elucidation of its mechanism of action and its potential as a therapeutic agent for NF-κB-driven diseases.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. cusabio.com [cusabio.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 1736-72-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-kB pathway overview | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of [4-(Trifluoromethyl)phenyl]thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
[4-(Trifluoromethyl)phenyl]thiourea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antifungal, and antibacterial properties. Molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of these compounds with various protein targets, thereby elucidating their mechanism of action and guiding further drug design efforts. These application notes provide a detailed overview and experimental protocols for conducting molecular docking studies of this compound with three key protein targets: Sirtuin 1 (SIRT1), Heat Shock Protein 90 (HSP90), and Epidermal Growth Factor Receptor (EGFR).
Target Proteins and Signaling Pathways
Sirtuin 1 (SIRT1)
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell survival, DNA repair, and metabolism. Its dysregulation is implicated in aging-related diseases and cancer. Inhibition of SIRT1 can lead to the activation of tumor suppressor genes, making it an attractive target for cancer therapy.
SIRT1 Signaling Pathway Diagram
Caption: Simplified SIRT1 signaling pathway.
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. Inhibition of HSP90 leads to the degradation of these client proteins, making it a promising target for cancer treatment.
HSP90 Signaling Pathway Diagram
Caption: HSP90 chaperone cycle and its role in cancer.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][2] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[3] EGFR inhibitors are therefore a cornerstone of targeted cancer therapy.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data from molecular docking studies of this compound derivatives with the target proteins.
| Target Protein | Ligand | Binding Score (kcal/mol) | IC50 (mM) | PDB ID | Reference |
| EGFR | N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | -8.2 | 0.37 | 1M17 | [3] |
| HSP90 | Acyl thiourea derivatives bearing 4-(trifluoromethyl)phenyl moiety | Not explicitly stated for parent compound | - | Not specified | [4] |
| SIRT1 | This compound | Data not available | - | 4I5I, 4ZZJ | - |
Note: Data for SIRT1 with the specific ligand is not available in the searched literature. The PDB IDs are provided for researchers to conduct their own docking studies.
Experimental Protocols: Molecular Docking
This section provides a detailed protocol for performing molecular docking of this compound with SIRT1, HSP90, and EGFR using AutoDock Vina.
Molecular Docking Workflow Diagram
Caption: General workflow for molecular docking.
Software and Resources
-
AutoDock Vina: For performing the molecular docking.
-
MGLTools/AutoDock Tools: For preparing protein and ligand files (PDBQT format) and for generating the grid parameter file.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Convert to PDBQT: Use AutoDock Tools to convert the ligand file to the PDBQT format. This step involves adding Gasteiger charges and defining rotatable bonds.
-
Open AutoDock Tools.
-
Go to Ligand -> Input -> Open and select the ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Protein Preparation
-
Download Protein Structure: Download the crystal structure of the target protein from the PDB. Recommended PDB IDs are:
-
Prepare Protein:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose).
-
Grid Box Generation
The grid box defines the search space for the ligand on the protein surface. It should encompass the active site of the protein.
-
Open Grid Box Setup: In AutoDock Tools, go to Grid -> Grid Box.
-
Define Grid Parameters:
-
Center: Center the grid box on the known active site of the protein. If a co-crystallized ligand was present in the original PDB file, its center can be used as the grid center.
-
Dimensions: Adjust the size of the grid box (in Angstroms) to be large enough to accommodate the ligand and allow for some rotational and translational freedom. A common starting point is a box of 20x20x20 Å centered on the active site.
Recommended Grid Box Parameters (as a starting point):
-
| Target Protein | PDB ID | Center (x, y, z) | Dimensions (x, y, z) Å |
| SIRT1 | 4I5I | Centered on the NAD+ binding pocket | 25 x 25 x 25 |
| HSP90 | 1AM1 | Centered on the ATP binding site | 25 x 25 x 25 |
| EGFR | 1M17 | Centered on the erlotinib binding site | 25 x 25 x 25 |
-
Save Grid Parameter File: Save the grid parameters as a GPF file.
Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run Vina from the Command Line:
This will generate an output file (ligand_out.pdbqt) containing the docked poses and their corresponding binding affinities, and a log file with the results.
Post-Docking Analysis
-
Analyze Binding Energies: The log file will list the binding affinities (in kcal/mol) for the different binding modes. The most negative value indicates the most favorable binding pose.
-
Visualize Docking Poses:
-
Open the receptor PDBQT file and the output ligand PDBQT file in a visualization software like PyMOL or UCSF Chimera.
-
Examine the top-ranked poses to see how the ligand fits into the binding pocket.
-
-
Identify Key Interactions:
-
Use the visualization software to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
-
This analysis is crucial for understanding the molecular basis of the binding and for suggesting potential modifications to the ligand to improve its affinity and selectivity.
-
Conclusion
These application notes provide a comprehensive framework for researchers to conduct molecular docking studies of this compound with SIRT1, HSP90, and EGFR. By following the detailed protocols and utilizing the provided data and diagrams, scientists can gain valuable insights into the potential therapeutic applications of this compound and accelerate the drug discovery process. It is important to note that while molecular docking is a powerful predictive tool, experimental validation is essential to confirm the computational findings.
References
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols for the Development of Kinase Inhibitors with Trifluoromethylphenyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylphenyl moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly enhance the binding affinity and metabolic stability of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of kinase inhibitors incorporating this critical functional group.
Data Presentation: In Vitro Potency of Trifluoromethylphenyl-Containing Kinase Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors featuring a trifluoromethylphenyl group against various kinase targets. This data provides a quantitative comparison of their potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Signaling Pathway(s) |
| Sorafenib | VEGFR2 | 90 | Angiogenesis, Cell Proliferation |
| PDGFRβ | 57 | Cell Growth, Proliferation, Angiogenesis | |
| c-KIT | 68 | Cell Survival, Proliferation, Differentiation | |
| Raf-1 (c-RAF) | 6 | Ras-Raf-MEK-ERK Pathway | |
| B-RAF | 22 | Ras-Raf-MEK-ERK Pathway | |
| Regorafenib | VEGFR1 | 1.5 | Angiogenesis, Cell Proliferation |
| VEGFR2 | 4.2 | Angiogenesis, Vascular Permeability | |
| VEGFR3 | 46 | Lymphangiogenesis | |
| PDGFRβ | 22 | Cell Growth, Proliferation, Angiogenesis | |
| c-KIT | 7 | Cell Survival, Proliferation, Differentiation | |
| RET | 1.5 | Cell Proliferation, Differentiation, Survival | |
| Raf-1 (c-RAF) | 2.5 | Ras-Raf-MEK-ERK Pathway | |
| Ponatinib | Abl | 0.37 | Cell Cycle Progression, Apoptosis |
| PDGFRα | 1.1 | Cell Growth, Proliferation, Angiogenesis | |
| VEGFR2 | 1.5 | Angiogenesis, Vascular Permeability | |
| FGFR1 | 2.2 | Cell Proliferation, Differentiation, Angiogenesis | |
| Src | 5.4 | Cell Adhesion, Growth, Motility | |
| Axitinib | VEGFR1 | 0.1 | Angiogenesis, Vascular Permeability |
| VEGFR2 | 0.2 | Angiogenesis, Vascular Permeability | |
| VEGFR3 | 0.1-0.3 | Lymphangiogenesis | |
| PDGFRβ | 1.6 | Cell Growth, Proliferation, Angiogenesis | |
| c-Kit | 1.7 | Cell Survival, Proliferation, Differentiation |
Note: IC50 values are compiled from publicly available sources and may vary depending on assay conditions.[3][]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a key signaling pathway targeted by many trifluoromethylphenyl-containing kinase inhibitors and a typical experimental workflow for their evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Trifluoromethyl)phenyl]thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [4-(Trifluoromethyl)phenyl]thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound? The most prevalent and straightforward method is the reaction of 4-(Trifluoromethyl)phenyl isothiocyanate with a primary or secondary amine, or with ammonia to yield the unsubstituted thiourea.[1][2] This reaction is a nucleophilic addition that is typically high-yielding and proceeds under mild conditions.[2]
Q2: What are the key starting materials and their properties? The primary starting material is 4-(Trifluoromethyl)phenyl isothiocyanate. It is a solid at room temperature with a melting point of 39-43 °C.[3] The other key reactant is the amine or ammonia. The purity of the isothiocyanate is crucial for obtaining a high yield and clean product.[4]
Q3: How does the trifluoromethyl group on the phenyl ring affect the reaction? The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect increases the electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S), making it more susceptible to nucleophilic attack by an amine.[2] Consequently, the reaction often proceeds efficiently, even with less nucleophilic amines.[2]
Q4: What are the typical solvents and reaction temperatures for this synthesis? The reaction is versatile and can be conducted in a variety of common solvents, including tetrahydrofuran (THF), dichloromethane (DCM), acetone, and alcohols.[2] Many reactions proceed smoothly at room temperature within a few hours.[2] For less reactive amines or to overcome steric hindrance, gentle heating or microwave irradiation may be employed.[1] However, to avoid thermal degradation of the isothiocyanate, starting the reaction at room temperature or 0°C is recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q5: My reaction shows a very low yield or no product formation. What are the potential causes and solutions? Low or no yield can stem from several factors, primarily related to the quality of reagents or suboptimal reaction conditions.
-
Degradation of Isothiocyanate: The 4-(Trifluoromethyl)phenyl isothiocyanate starting material can degrade upon prolonged storage or exposure to moisture and heat.
-
Solution: Use freshly prepared or recently purchased isothiocyanate. If the purity is questionable, consider purification before use. Store the reagent in a cool, dark, and dry environment.[1]
-
-
Low Amine Nucleophilicity: Amines with strong electron-withdrawing groups are poor nucleophiles and may react very slowly.[2]
-
Steric Hindrance: Bulky substituents on the amine can sterically hinder the nucleophilic attack on the isothiocyanate.
Q6: My final product is impure, and I observe multiple byproducts on TLC/NMR. How can I avoid this? The presence of byproducts often results from side reactions or the degradation of the starting materials.
-
Thermal Degradation: As mentioned, aryl isothiocyanates can be unstable at elevated temperatures, leading to various side products.[4]
-
Solution: Conduct the reaction at a lower temperature (0°C to room temperature). Add the isothiocyanate solution dropwise to the amine solution to manage any exothermic reactions and maintain temperature control.[4]
-
-
Formation of Symmetrical Thiourea: If your starting amine is contaminated with water, the isothiocyanate can hydrolyze back to 4-(trifluoromethyl)aniline. This aniline can then react with another molecule of isothiocyanate to form the symmetrical 1,3-bisthis compound.[4]
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize this side reaction.[4]
-
Q7: I am having difficulty with the purification and isolation of the final product. What should I do? Once the reaction is complete, as monitored by TLC, the product is typically isolated by removing the solvent under reduced pressure.[2] If the resulting solid is not pure, recrystallization is the most common purification method. The choice of solvent is critical. A common technique involves dissolving the crude product in a hot solvent (like ethanol) and then adding a co-solvent in which the product is less soluble (like water) until turbidity is observed, then allowing it to cool slowly to form crystals.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(Trifluoromethyl)phenyl isothiocyanate | 1645-65-4 | C8H4F3NS | 203.18 | 39-43 |
| This compound | 1736-72-7 | C8H7F3N2S | 220.21 | 176-181 (for a related compound)[5] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low/No Yield | Degradation of isothiocyanate | Use fresh/purified reagent; store properly.[1] | Improved yield and purity. |
| Low amine nucleophilicity | Add a non-nucleophilic base; increase temperature.[1] | Enhanced reaction rate and higher yield. | |
| Steric hindrance | Increase temperature; prolong reaction time; use microwave irradiation.[1] | Increased conversion to the desired product. | |
| Impure Product | Thermal degradation of isothiocyanate | Run reaction at 0°C or room temperature; add isothiocyanate dropwise.[4] | Minimized side product formation. |
| Formation of symmetrical thiourea (due to water) | Use anhydrous solvents and reagents; run under an inert atmosphere.[4] | Reduced formation of symmetrical byproduct. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-[4-(Trifluoromethyl)phenyl]thiourea
This protocol is a general guideline and may require optimization based on the specific amine used.
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 mmol) in a suitable anhydrous solvent (e.g., 10 mL of THF) under an inert atmosphere.
-
Reagent Addition: To this solution, add 4-(Trifluoromethyl)phenyl isothiocyanate (1.0-1.1 equivalents) at room temperature. The isothiocyanate can be added portion-wise as a solid or dissolved in a small amount of the reaction solvent and added dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the limiting starting material. The reaction is often complete within 1-3 hours.[2] If the reaction is slow, it can be gently heated to reflux.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude solid is often pure enough for many applications. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: N-Acyl Thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in N-acyl thiourea synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-acyl thioureas in a question-and-answer format.
Question: My reaction yield is very low. What are the potential causes and solutions?
Answer: Low yields in N-acyl thiourea synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Moisture Contamination: The acyl isothiocyanate intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen). The solvent, typically acetone or tetrahydrofuran (THF), must be anhydrous.[1]
-
Reagent Quality:
-
Acyl Chloride: Use freshly distilled or a newly opened bottle of acyl chloride, as it can degrade upon storage, especially if exposed to moist air.[1]
-
Thiocyanate Salt: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) should be thoroughly dried before use.[1]
-
Amine/Aniline: The amine or aniline starting material can oxidize and darken on storage. Using distilled aniline is recommended for cleaner reactions and better yields.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The formation of acyl isothiocyanate is often performed at room temperature or slightly below. The subsequent reaction with the amine may benefit from gentle heating or refluxing to drive the reaction to completion.[1] However, excessive heat can lead to the formation of side products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[1]
-
Order of Addition: A common and effective method is the dropwise addition of acyl chloride to a stirred suspension of the thiocyanate salt in the solvent, followed by the addition of the amine.[1] This allows for the in situ formation of the acyl isothiocyanate, which is then trapped by the amine.[1]
-
-
Poor Reactivity:
-
Use of a Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has been shown to significantly improve the yield of N-acyl thiourea synthesis.[4][5]
Question: The final product is impure and difficult to purify. What can I do?
Answer: Product impurity is a common challenge. Consider the following purification strategies:
-
Washing: Before recrystallization, washing the crude precipitate with cold water can help remove unreacted thiocyanate salts and other water-soluble impurities.[1]
-
Recrystallization: This is often the most effective method for purifying solid N-acyl thioureas.[1] Effective solvents for recrystallization include ethyl acetate and ethanol.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[1]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed.[1] A common solvent system to start with for elution is a mixture of ethyl acetate and hexane.[2]
-
Trituration: If the product is an oil and will not crystallize, vigorously stirring it with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities.[2]
Question: The reaction mixture turns dark or forms a tar-like substance. Why is this happening?
Answer: Darkening of the reaction mixture or tar formation often indicates decomposition or polymerization side reactions.[1]
-
Purity of Amine: Impurities in the amine or aniline can lead to colored byproducts. Using purified starting materials is crucial.[1]
-
Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of degradation products.[1] It is important to monitor the reaction by TLC to avoid unnecessarily long reaction times.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-acyl thioureas?
The most prevalent method involves the reaction of an amine with an in situ generated acyl isothiocyanate.[6] The acyl isothiocyanate is typically formed by reacting an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a dry solvent.[4][6]
Q2: Can I use a carboxylic acid directly instead of an acyl chloride?
Yes, methods exist for the synthesis of N-acyl thioureas starting from carboxylic acids. One approach involves the conversion of the carboxylic acid to an acyl isothiocyanate in a one-pot synthesis.[7] Another method involves the reaction of a carboxylic acid with a carbodiimide to form an O-acylisourea intermediate, which then rearranges to the N-acylurea, a related class of compounds.[8]
Q3: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), is used to improve the reaction of acyl isothiocyanates with nucleophiles in heterogeneous reaction systems.[4][5] By facilitating the transfer of the thiocyanate anion to the organic phase, it can significantly increase the reaction rate and yield.[4]
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Data on Yield Improvement
The following table summarizes the impact of a phase-transfer catalyst on the yield of an N-acyl thiourea derivative.
| Compound | Catalyst | Yield (%) | Reference |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride derivative | None | 41 | [4] |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride derivative | TBAB | 76 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl Thiourea from Acyl Chloride
This protocol describes a general procedure for the synthesis of N-acyl thioureas starting from an acyl chloride and an amine.
Materials:
-
Acyl chloride (1.0 eq)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN) (1.1 eq)
-
Amine (1.0 eq)
-
Anhydrous acetone or THF
-
Oven-dried glassware
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the thiocyanate salt (1.1 eq) to anhydrous acetone.
-
Stir the suspension and add the acyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the acyl isothiocyanate.
-
Slowly add a solution of the amine (1.0 eq) in anhydrous acetone to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cooled water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Synthesis of N-Acyl Thiourea using a Phase-Transfer Catalyst
This protocol is adapted for reactions that may benefit from the use of a phase-transfer catalyst to improve yield.
Materials:
-
Acyl chloride (1.0 eq)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN) (1.1 eq)
-
Amine (1.0 eq)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Anhydrous acetone or other suitable solvent
-
Oven-dried glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a stirred suspension of the thiocyanate salt (1.1 eq) and TBAB in anhydrous acetone, add the acyl chloride (1.0 eq).
-
Stir the mixture at room temperature or heat to reflux, monitoring the formation of the acyl isothiocyanate by an appropriate method (e.g., IR spectroscopy if feasible, or proceeding to the next step after a set time).
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or reflux until the reaction is complete as monitored by TLC.
-
Work up the reaction mixture as described in Protocol 1.
Visualizations
Caption: Workflow for N-acyl thiourea synthesis.
Caption: Troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Derivatization of [4-(Trifluoromethyl)phenyl]thiourea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of [4-(Trifluoromethyl)phenyl]thiourea. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
The most prevalent and generally high-yielding method is the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with a primary or secondary amine. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. The primary culprits are often the degradation of the isothiocyanate starting material, steric hindrance, or low nucleophilicity of the amine. Refer to the troubleshooting table below for specific solutions.
Q3: I am observing a significant amount of a byproduct that is not my desired thiourea. What could it be?
A common byproduct is the corresponding urea derivative, which arises from the desulfurization of the thiourea product. This can occur under certain reaction conditions, particularly in the presence of moisture or oxidizing agents. Another possibility is the formation of a symmetrical 1,3-bisthis compound if the starting amine is 4-(trifluoromethyl)aniline itself.
Q4: Is the trifluoromethyl (-CF3) group stable under typical reaction conditions for thiourea synthesis?
Yes, the trifluoromethyl group is generally very stable under the conditions used for thiourea synthesis. It does not typically participate in side reactions under standard protocols.[1]
Troubleshooting Guide for Common Side Reactions
This guide provides a structured approach to identifying and mitigating common side reactions encountered during the derivatization of this compound.
| Observed Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Degradation of 4-(Trifluoromethyl)phenyl isothiocyanate | Use freshly opened or purified isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere. | Improved yield and reduced formation of unidentified byproducts. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a non-nucleophilic base like triethylamine (TEA) to activate the amine. Alternatively, heating the reaction in a suitable solvent like chloroform may be beneficial. | Increased reaction rate and conversion to the desired product. | |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective technique to overcome steric barriers. | Higher conversion to the sterically hindered thiourea derivative. | |
| Formation of Urea Byproduct | Desulfurization of the Thiourea Product | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Avoid oxidizing agents unless they are a required part of a subsequent reaction step. | Reduced or eliminated formation of the corresponding urea. |
| Presence of Unreacted Starting Materials | Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture or extending the reaction time. Ensure equimolar or a slight excess of one reagent as per the optimized protocol. | Drive the reaction to completion and maximize the yield of the desired product. |
| Formation of Symmetrical 1,3-bisthis compound | Reaction with Contaminating 4-(trifluoromethyl)aniline | Ensure the purity of the amine being used. If 4-(trifluoromethyl)aniline is a potential impurity in your starting materials, purify them before use. | Formation of only the desired unsymmetrical thiourea derivative. |
Key Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound derivatives, with a focus on minimizing side reactions.
Experiment 1: General Synthesis of a N-Aryl-N'-[4-(trifluoromethyl)phenyl]thiourea
This protocol outlines a standard procedure for the synthesis of a thiourea derivative from 4-(trifluoromethyl)phenyl isothiocyanate and a primary amine.
Materials:
-
4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
To this solution, add 4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (indicated by the disappearance of the limiting starting material on TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Experiment 2: Synthesis with a Weakly Nucleophilic Amine
This protocol is adapted for amines with low nucleophilicity, where the standard procedure may result in low yields.
Materials:
-
4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Weakly nucleophilic primary amine (e.g., 4-nitroaniline) (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous chloroform or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the weakly nucleophilic amine (1.0 eq) and TEA (1.1 eq) in anhydrous chloroform or DMF.
-
Add 4-(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Potential Side Reaction
Caption: Main reaction pathway for thiourea synthesis and the common desulfurization side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in thiourea derivatization reactions.
References
Technical Support Center: Purification of Crude [4-(Trifluoromethyl)phenyl]thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [4-(Trifluoromethyl)phenyl]thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice for removing impurities from solid organic compounds, while column chromatography is excellent for separating the desired product from closely related impurities or when recrystallization is ineffective.[1][2]
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. Common impurities may include:
-
Unreacted 4-(trifluoromethyl)aniline.
-
Unreacted thiocyanate salt (e.g., ammonium or sodium thiocyanate).[3]
-
Side products from the reaction, such as symmetrically substituted thioureas like 1,3-bisthis compound.[4]
-
Residual solvents from the reaction or initial workup.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (142-146 °C) is indicative of high purity.[6] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Solution:
-
Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7] For aryl thioureas, solvents like ethanol, methanol, or ethanol/water mixtures have been used.[3]
-
Increase the volume of the solvent. Add small increments of hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The solution has become supersaturated.
-
Solution 2:
-
Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed the solution. Add a tiny crystal of pure this compound to the solution.
-
-
Possible Cause 3: Cooling is too rapid.
-
Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 3: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too impure.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
Try a different solvent with a lower boiling point.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause 1: The eluent system is not optimized.
-
Solution 1:
-
Perform TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the desired product around 0.3-0.4).[2]
-
Use a gradient elution. Start with a less polar solvent and gradually increase the polarity to elute the compounds sequentially. For a related thiourea derivative, a solvent system of 1% Et3N and 25% EtOAc in n-pentane has been reported.[8]
-
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded.
-
Possible Cause 3: The column was not packed properly.
-
Solution 3: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any cracks or air bubbles.
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Experimental Protocols
Recrystallization Protocol (Example)
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the compound in the solvent in which it is more soluble and then add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Column Chromatography Protocol (Example)
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, it is advisable to adsorb the sample onto a small amount of silica gel before loading it onto the column.
-
Elution: Start eluting the column with the least polar solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Quantitative Data
The following table summarizes representative data for the purification of aryl thioureas. Please note that actual yields and purity may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Expected Yield | Reference |
| Recrystallization | 85-95% | >98% | 70-90% | General knowledge |
| Column Chromatography | 70-90% | >99% | 60-85% | General knowledge |
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Low Bioactivity in Thiourea-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the low bioactivity of thiourea-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My thiourea compound shows low or no biological activity. What are the common initial troubleshooting steps?
Low bioactivity in a novel thiourea compound can stem from a variety of factors, ranging from compound integrity to experimental design. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Purity and Integrity: Verify the purity of your compound using techniques like NMR, Mass Spectrometry, and HPLC. Impurities from the synthesis process can interfere with biological assays.[1][2] Common synthesis byproducts can include unreacted starting materials or side-products from reactions with isothiocyanates or carbon disulfide.[1][2]
-
Solubility: Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays.[3] Observe the compound in your assay medium. Is it fully dissolved? Precipitation can lead to an inaccurate assessment of activity.
-
Compound Stability: Thiourea derivatives can be susceptible to degradation, especially under certain pH and temperature conditions.[2] Ensure your compound is stable under the storage and assay conditions.
-
Assay Controls: Confirm that your positive and negative controls for the biological assay are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.
Troubleshooting Workflow for Initial Assessment of Low Bioactivity
2. My compound has poor solubility. How can I improve it to get a more accurate bioactivity reading?
Poor solubility is a significant hurdle for many thiourea derivatives.[3] Addressing this is a critical step before proceeding with more complex biological assays.
Strategies for Improving Solubility:
-
Formulation Approaches:
-
Co-solvents: The use of Dimethyl Sulfoxide (DMSO) is common, but high concentrations can be toxic to cells. Consider less toxic co-solvents or reducing the final DMSO concentration in the assay medium.
-
Solid Dispersions: Creating a solid dispersion of your compound with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can significantly enhance aqueous solubility.[4][5]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like creating nanocrystals or using nanocarriers.[4]
-
-
Structural Modifications:
-
Introduce Polar Groups: Adding hydrogen bond acceptors, such as a fluorine group, can increase aqueous solubility.[6]
-
Modify Lipophilicity: While lipophilicity is important for membrane permeability, excessive lipophilicity can lead to poor solubility. A balance between lipophilic and hydrophilic properties is key.[6] Introducing shorter alkyl chains or polar functional groups can help achieve this balance.
-
Table 1: Effect of Formulation on Thiourea Compound Solubility
| Formulation Strategy | Carrier/Excipient | Resulting Solubility Increase (vs. Pure Drug) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 15-fold | [4] |
| Nanoformulation (Nanoparticles) | Poly(lactic-co-glycolic acid) (PLGA) | 35-fold | [4] |
Experimental Protocol: Preparation of a Thiourea-PVP K30 Solid Dispersion
-
Dissolution: Dissolve the thiourea compound and PVP K30 in a suitable common solvent (e.g., ethanol) at a specific drug-to-carrier ratio (e.g., 1:5 w/w).
-
Sonication: If necessary, use sonication to ensure complete dissolution of both components.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a solid film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
3. Could metabolic instability be the cause of my compound's low bioactivity? How can I test for this?
Yes, rapid metabolism by liver enzymes can clear your compound before it has a chance to interact with its target, resulting in low apparent bioactivity. This is a known issue for some (thio)urea-based compounds.[3]
Assessing Metabolic Stability:
-
In Vitro Metabolic Stability Assay: This assay measures the rate at which your compound is metabolized by liver microsomes or hepatocytes. The half-life (t½) and intrinsic clearance (CLint) are key parameters determined from this assay.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare Microsomal Suspension: Prepare a suspension of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the microsomal suspension at 37°C.
-
Initiate Reaction: Add the thiourea compound (at a known concentration) to the pre-incubated microsomes and initiate the metabolic reaction by adding NADPH (a cofactor for many metabolic enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Troubleshooting High Metabolic Clearance:
-
Structural Modification: Identify potential metabolic soft spots on your molecule. Common metabolic reactions include oxidation, reduction, and hydrolysis. Modifying these sites (e.g., by adding blocking groups like fluorine) can improve metabolic stability.
-
Prodrug Approach: Design a prodrug that is metabolically stable and is converted to the active compound at the target site.
4. My compound is pure, soluble, and metabolically stable, but still shows low activity. Could it be an issue with target engagement?
If the fundamental properties of your compound are sound, the next step is to investigate its interaction with the intended biological target.
Assessing Target Engagement:
The appropriate assay depends on the nature of your target (e.g., enzyme, receptor).
-
Enzyme Inhibition Assays: If your target is an enzyme, a direct enzyme inhibition assay is necessary. For example, for kinase inhibitors, a common assay is the LanthaScreen™ Eu Kinase Binding Assay. For urease inhibitors, the indophenol assay for ammonia concentration can be used.[7]
-
Receptor Binding Assays: For receptor targets, radioligand binding assays or fluorescence-based assays can determine the binding affinity (Ki or Kd) of your compound.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Signaling Pathway Visualization for a Hypothetical Kinase Inhibitor
This diagram illustrates a simplified signaling pathway and how a thiourea-based kinase inhibitor might block it.
5. Is it possible my compound is having off-target effects that are masking its true activity or causing toxicity?
Off-target effects are a common challenge in drug discovery and can lead to misleading results or toxicity.[8]
Investigating Off-Target Effects:
-
Target-Knockout/Knockdown Studies: The most definitive way to assess on-target versus off-target effects is to test your compound in a cell line where the intended target has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA). If the compound's activity is lost in these cells, it is likely acting on-target.[8]
-
Kinase Profiling: If your compound is a kinase inhibitor, profiling it against a broad panel of kinases can identify unintended targets.
-
Phenotypic Screening: Comparing the cellular phenotype induced by your compound with the known phenotype of inhibiting your target can provide clues about off-target activity.
Table 2: Representative IC50 Values of Thiourea Derivatives Against Various Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Diaryl thiourea | MCF-7 (Breast) | 338.3 | [6] |
| Phosphonate thiourea | Pancreatic, Prostate, Breast Cancer Lines | 3 - 14 | [6] |
| Bis-thiourea | Human Leukemia Lines | as low as 1.50 | [6] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [9] |
| 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast) | 1.3 | [9] |
| 1-Aryl-3-(pyridin-2-yl) thiourea | SkBR3 (Breast) | 0.7 | [9] |
Table 3: Representative Enzyme Inhibition Data for Thiourea Derivatives
| Compound Type | Enzyme | IC50 / Ki | Reference |
| Thiosemicarbazone | S. pasteurii Urease | Ki = 0.39 µM | [7] |
| N-acyl thiourea | Acetylcholinesterase (AChE) | IC50 = 7.46 µM | [10] |
| N-acyl thiourea | Butyrylcholinesterase (BChE) | More active than galantamine | [10] |
| Diaryl thiourea | VEGFR2 | IC50 = 0.11 µM | [9] |
This technical support center provides a starting point for troubleshooting low bioactivity in thiourea-based compounds. For more specific issues, further literature review and consultation with experts in the field are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing the Solubility of [4-(Trifluoromethyl)phenyl]thiourea for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(Trifluoromethyl)phenyl]thiourea. The following information is designed to help you overcome solubility challenges and ensure the success of your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This compound is reportedly soluble in DMSO[2]. It is essential to use anhydrous, high-purity DMSO to avoid precipitation of the compound upon storage.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells[3]. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v)[4]. For sensitive cell lines or primary cells, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.
Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration[4].
-
Pluronic F-127: Consider using Pluronic F-127, a non-ionic surfactant, to aid in the solubilization of your compound in the aqueous phase.
-
Use of Serum: If your cell culture media contains serum, the proteins in the serum can help to bind and solubilize the compound, preventing precipitation[3].
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small precipitates. However, be cautious as this may not result in a true solution and the compound may precipitate over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming and vortexing may also help. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has "crashed out" of solution due to its low aqueous solubility. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Alternatively, explore the use of co-solvents, cyclodextrins, or surfactants as described in the protocols below. |
| Precipitation occurs over time in the incubator. | The compound has limited kinetic solubility in the final assay medium. | Consider using a formulation approach such as complexation with cyclodextrins to improve thermodynamic solubility. |
| Inconsistent results between experiments. | Variability in compound solubilization. | Standardize your solubilization protocol. Ensure the stock solution is completely dissolved before each use and avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[5][6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Using Surfactants for Improved Solubilization
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug.[7][8][9] Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used in in vitro assays.
Materials:
-
This compound DMSO stock solution
-
Tween® 80 or Pluronic® F-127
-
Aqueous buffer (e.g., cell culture medium)
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% Tween® 80).
-
In a separate tube, add the required volume of the this compound DMSO stock solution.
-
To this tube, add the surfactant stock solution to achieve a final surfactant concentration that is above its critical micelle concentration (CMC).
-
Vortex the mixture thoroughly.
-
Finally, add the remaining aqueous buffer to reach the desired final volume and concentration of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways and a general workflow for solubilizing this compound for in vitro assays.
Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines, inducing apoptosis and inhibiting the secretion of Interleukin-6 (IL-6)[10].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Cyclodextrins and Drug Solid State Properties on Flufenamic Acid Dissolution Performance from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of [4-(Trifluoromethyl)phenyl]thiourea under experimental conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with [4-(Trifluoromethyl)phenyl]thiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like other thiourea derivatives, it is susceptible to hydrolysis under both acidic and alkaline conditions, as well as oxidation and photodegradation.
Q2: What are the visible signs of degradation for solid this compound?
A2: Degradation of solid this compound, which is typically a white crystalline solid, may be indicated by a yellowish discoloration, the emission of ammonia or sulfurous odors, and clumping of the material due to moisture absorption.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).
Q4: Can this compound degrade in solution?
A4: Yes, this compound is susceptible to degradation in solution, particularly at non-neutral pH and upon exposure to light. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be protected from light and stored at a low temperature.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, based on the chemistry of related phenylthiourea and trifluoromethylphenyl compounds, potential degradation products could include [4-(trifluoromethyl)phenyl]urea through oxidation, and 4-(trifluoromethyl)aniline and thiocyanic acid via hydrolysis. Under thermal stress, homolytic cleavage of the C-N and C-S bonds can occur, leading to a variety of smaller fragments.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of solid compound | Visually inspect the solid for color change (yellowing), odor (ammonia or sulfur), or clumping. If any of these are present, use a fresh batch of the compound. Confirm the purity of the stored compound using an appropriate analytical method like HPLC. |
| Degradation in solution | Prepare fresh solutions immediately before use. If using a stock solution, ensure it has been stored properly (protected from light, refrigerated). Filter the solution before use to remove any insoluble degradation products. |
| pH-mediated degradation | If your experimental conditions involve acidic or basic solutions, be aware of potential hydrolysis. Consider performing control experiments to assess the stability of the compound under your specific pH conditions over the course of the experiment. |
| Photodegradation | Protect your experimental setup from light, especially if the experiment is conducted over a prolonged period. Use amber vials or cover your glassware with aluminum foil. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. |
| Oxidation of the thiourea moiety | The primary oxidation product is often the corresponding urea derivative. Check for a peak that could correspond to [4-(trifluoromethyl)phenyl]urea. |
| Hydrolysis of the thiourea or trifluoromethyl group | Under basic conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid. In acidic or basic conditions, the thiourea can hydrolyze. Analyze your sample for the presence of 4-(trifluoromethyl)aniline and other potential hydrolysis products. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a generalized summary based on the known stability of related thiourea and trifluoromethyl compounds.
Table 1: Summary of Potential Stability Issues for this compound
| Condition | Potential Degradation Pathway | Potential Degradation Products | General Rate of Degradation |
| Acidic pH | Hydrolysis | 4-(Trifluoromethyl)aniline, Thiocyanic Acid | Moderate to Fast, depending on pH and temperature |
| Alkaline pH | Hydrolysis | 4-(Trifluoromethyl)aniline, Thiocyanic Acid, 4-Carboxy-phenylthiourea | Moderate to Fast, depending on pH and temperature |
| Oxidizing Agents | Oxidation | [4-(Trifluoromethyl)phenyl]urea | Can be rapid in the presence of strong oxidants |
| Elevated Temperature | Thermal Decomposition | Ammonia, Carbon Disulfide, Aromatic Fragments | Significant at temperatures above its melting point (142-146 °C) |
| UV/Visible Light | Photodegradation | Complex mixture of products | Dependent on wavelength and intensity of light |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to help identify potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 6, 24 hours). At each time point, take an aliquot, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a specified period. At each time point, take an aliquot, neutralize it with HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light. At each time point, take an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a temperature below its melting point (e.g., 100°C) for a specified period. At each time point, dissolve a sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (in a suitable solvent like methanol or acetonitrile) to UV light. Also, expose the solid compound to UV light. Analyze the samples by HPLC at different time points.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for analyzing the stability of this compound. Method optimization will likely be required.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer at a neutral pH). A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by thiourea derivatives.
Technical Support Center: Overcoming Cancer Cell Resistance with Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving thiourea derivatives to overcome resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with thiourea derivatives.
Issue 1: Low Solubility of Thiourea Derivative in Cell Culture Media
-
Question: My thiourea derivative is precipitating in the cell culture medium. How can I improve its solubility?
-
Answer:
-
Initial Dissolution: Thiourea derivatives are often sparingly soluble in aqueous solutions. The recommended first step is to dissolve the compound in a small amount of a sterile, aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1]
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[1] It is crucial to perform serial dilutions of your compound in DMSO before the final dilution in the medium to maintain a consistent DMSO concentration across all tested concentrations.[1]
-
Alternative Solvents: If solubility issues persist, other solvents such as ethanol or a mixture of ethanol and toluene have been used for some thiourea derivatives.[2] However, the compatibility of these solvents with your specific cell line must be verified.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the dissolved thiourea derivative can sometimes help in keeping the compound in solution.
-
Vortexing: Ensure thorough mixing by vortexing the diluted compound in the medium before adding it to the cells.
-
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays
-
Question: I am getting variable IC50 values for my thiourea derivative in different batches of my MTT assay. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Ensure your thiourea derivative is stable under your experimental conditions. Some compounds may be sensitive to light or temperature. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the IC50 value. A higher cell density may require a higher concentration of the compound to achieve the same level of inhibition. It is critical to use a consistent and optimized cell seeding density for each experiment.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Cells at high passage numbers can exhibit altered drug sensitivity.
-
Incubation Time: The duration of drug exposure is a critical parameter. Standardize the incubation time based on the doubling time of your specific cell line.
-
Assay Interference: Some thiourea derivatives may interfere with the MTT assay itself. They might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3][4] To check for this, run a control experiment with the compound in cell-free medium containing the MTT reagent. If interference is observed, consider using an alternative cytotoxicity assay such as the sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.
-
Issue 3: High Background in Western Blot for P-glycoprotein (ABCB1)
-
Question: I am trying to detect P-glycoprotein (P-gp) expression by Western blot after treating cells with a thiourea derivative, but I am getting high background. How can I improve my results?
-
Answer: High background in Western blotting can be due to several factors. Here are some troubleshooting steps:
-
Blocking: Ensure adequate blocking of the membrane. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in TBST).
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. A high antibody concentration is a common cause of high background. Perform a titration experiment to determine the optimal dilution.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a sufficient volume of washing buffer (e.g., TBST) with gentle agitation.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process.
-
Protein Concentration: Ensure you are loading an appropriate amount of protein. Overloading the gel can lead to smearing and high background. A typical starting point is 20-40 µg of total protein per lane.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which thiourea derivatives overcome cancer drug resistance?
A1: Thiourea derivatives employ a multi-targeted approach to overcome cancer drug resistance. Their mechanisms include:
-
Inhibition of Efflux Pumps: Some thiourea derivatives can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[6]
-
Induction of Apoptosis: Many thiourea derivatives can induce programmed cell death (apoptosis) in resistant cancer cells, often through caspase activation.[7]
-
Targeting Key Signaling Pathways: They can modulate critical signaling pathways that are often dysregulated in resistant cancers, such as the RAS-RAF-MAPK, PI3K/Akt/mTOR, and NF-κB pathways.[8][9][10]
-
Inhibition of Tyrosine Kinases: Some derivatives act as inhibitors of protein tyrosine kinases, which are involved in cancer cell proliferation and survival.[11]
Q2: How do I choose the right cancer cell line to test my thiourea derivative for overcoming resistance?
A2: The choice of cell line is critical. You should consider:
-
A Paired System: Ideally, use a drug-sensitive parental cell line and its drug-resistant counterpart (e.g., MCF-7 and MCF-7/ADR, or NCI-H460 and NCI-H460/DOX). This allows for a direct comparison of the compound's effect on sensitive versus resistant cells.
-
Known Resistance Mechanism: Select cell lines with a well-characterized resistance mechanism that you hypothesize your compound will target (e.g., high expression of P-glycoprotein).
-
Cancer Type: Choose cell lines relevant to the type of cancer you are targeting in your research.
Q3: What are the common in vitro assays to evaluate the efficacy of thiourea derivatives in overcoming resistance?
A3: A standard panel of in vitro assays includes:
-
Cytotoxicity Assays (e.g., MTT, SRB): To determine the half-maximal inhibitory concentration (IC50) of the thiourea derivative alone and in combination with a conventional chemotherapeutic agent in both sensitive and resistant cell lines.
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Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of apoptosis by the compound.[7]
-
Drug Efflux Assays (e.g., Rhodamine 123 efflux assay): To assess the ability of the compound to inhibit the function of efflux pumps like P-glycoprotein.[12][13]
-
Western Blotting: To measure the expression levels of proteins involved in drug resistance (e.g., P-glycoprotein) and key signaling pathways.[5]
-
Kinase Inhibition Assays: To determine the inhibitory activity of the compound against specific kinases if that is a hypothesized mechanism of action.
Q4: Are there any known liabilities or common side effects associated with thiourea derivatives in preclinical studies?
A4: While many thiourea derivatives show promising anticancer activity, potential liabilities to consider in preclinical development include:
-
Hepatotoxicity: Some thiourea-containing compounds have been associated with liver toxicity.
-
Thyroid Effects: The thiourea moiety is a known inhibitor of thyroid peroxidase, which can lead to hypothyroidism. This is a class effect that needs to be monitored.
-
Off-Target Effects: Due to their reactive nature, some thiourea derivatives may interact with unintended biological targets.
Careful toxicological evaluation in preclinical models is essential to identify and manage these potential side effects.
Data Presentation: In Vitro Cytotoxicity of Selected Thiourea Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various thiourea derivatives against different cancer cell lines, including drug-resistant ones.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-Thiourea Derivatives | |||
| 1-(3,5-diCF3Ph)-thiourea | MOLT-3 | 5.07 | [14] |
| 1-(3,5-diCF3Ph)-thiourea | HepG2 | 16.28 | [14] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | 0.2 | [8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | [8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 | [8] |
| Diarylthiourea (compound 4) | MCF-7 | 338.33 | [15] |
| ATX 11 (iodine at meta position) | HK-1 | 4.7 | [16] |
| Bis-Thiourea Derivatives | |||
| m-bis-(4-F-phenyl)-thiourea | MOLT-3 | 1.20 | [14] |
| p-bis-(3,5-diCF3)-thiourea | T47D | 7.10 | [14] |
| Thiourea Derivatives with Other Moieties | |||
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [17] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [17] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [17] |
| 1-aryl-3-(pyridin-2-yl) thiourea (compound 20) | MCF-7 | 1.3 | [8] |
| 1-aryl-3-(pyridin-2-yl) thiourea (compound 20) | SkBR3 | 0.7 | [8] |
| Chiral dipeptide thiourea (10 & 11 series) | BGC-823 | 20.9 - 103.6 | [18] |
| Chiral dipeptide thiourea (10 & 11 series) | A549 | 19.2 - 112.5 | [18] |
| Compound ID | Drug-Resistant Cell Line | IC50 (µM) | Reference |
| Dipeptide thiourea (6i) | NCI-H460/DOX | Submicromolar | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of a thiourea derivative on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiourea derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, prepare serial dilutions of the thiourea derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by a thiourea derivative.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating the cells with the thiourea derivative for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
This protocol assesses the ability of a thiourea derivative to inhibit P-glycoprotein-mediated drug efflux.
Materials:
-
Cancer cell line with known P-gp expression (e.g., MES-SA/Dx5) and its parental line
-
Thiourea derivative
-
Rhodamine 123 (Rh123)
-
Verapamil or other known P-gp inhibitor (positive control)
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Resuspend the cells in culture medium. Treat the cells with the desired concentration of the thiourea derivative or the positive control (e.g., Verapamil) and incubate for 20-30 minutes at 37°C.[12]
-
Rhodamine 123 Loading: Add Rh123 to a final concentration of 5 µM and incubate for another 20-30 minutes at 37°C.[12]
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rh123.[12]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for Rh123 efflux.
-
Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rh123 using a flow cytometer with excitation at 488 nm and emission at 530 nm.[12]
-
Interpretation: A higher intracellular Rh123 fluorescence in the cells treated with the thiourea derivative compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating thiourea derivatives.
Caption: Key signaling pathways targeted by thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terminal functionalized thiourea-containing dipeptides as multidrug-resistance reversers that target 20S proteasome and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Molecular Models for [4-(Trifluoromethyl)phenyl]thiourea Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining molecular models to predict the activity of [4-(Trifluoromethyl)phenyl]thiourea and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
A1: this compound derivatives have demonstrated a broad range of biological activities. They are particularly noted for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines, including colon, prostate, and leukemia.[1] Some derivatives have been shown to be more potent than existing drugs like cisplatin in certain cell lines.[1] Additionally, these compounds exhibit antibacterial and enzyme inhibitory activities.[2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and lipophilicity.[3][4]
Q2: Which signaling pathways are commonly targeted by thiourea derivatives?
A2: Thiourea derivatives are known to interact with several key signaling pathways implicated in cancer progression.[5] One of the critical pathways is the RAS-RAF-MAPK signaling cascade, which is crucial for cell proliferation and survival.[6] Some derivatives also act as inhibitors of receptor tyrosine kinases (RTKs), which are involved in cell growth and differentiation.[5] Furthermore, certain thiourea compounds have been found to inhibit the NF-κB signaling pathway, which plays a role in inflammation.[7]
Q3: What is the significance of the trifluoromethyl group in these compounds?
A3: The trifluoromethyl (-CF3) group plays a crucial role in medicinal chemistry and drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's physicochemical properties.[3][8] The substitution of a methyl group with a trifluoromethyl group can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability.[3][4] While this substitution does not guarantee improved bioactivity, in some cases, it can increase biological activity by an order of magnitude.[9]
Troubleshooting Guides
Molecular Modeling & QSAR
Q: My Quantitative Structure-Activity Relationship (QSAR) model for this compound derivatives has low predictive power. What are the common causes and how can I improve it?
A: Low predictivity in a QSAR model can stem from several factors. Here are some common issues and potential solutions:
-
Inadequate or Poorly Aligned Dataset: The model's performance is highly dependent on the quality and diversity of the training data. Ensure your dataset of thiourea derivatives spans a wide range of activities and structural features.
-
Improper Descriptor Selection: The choice of molecular descriptors is critical. It's possible that the selected descriptors do not capture the key structural features responsible for the observed biological activity.
-
Solution: Employ different descriptor selection algorithms. Consider using a combination of 2D and 3D descriptors to better represent the molecular properties. Machine learning approaches can help identify the most relevant descriptors from a large pool.[10]
-
-
Linear vs. Non-linear Relationships: The relationship between molecular structure and biological activity is not always linear.
-
Solution: If a linear model (like Multiple Linear Regression) is performing poorly, consider using non-linear methods such as support vector machines or neural networks.[11]
-
-
Overfitting: The model may be too complex and tailored to the training set, leading to poor performance on external data.
Q: My molecular docking simulations with this compound derivatives are producing inconsistent or unrealistic binding poses. What should I check?
A: Inconsistent docking results can be frustrating. Here are some troubleshooting steps:
-
Protein Preparation: The target protein structure must be correctly prepared. This includes adding hydrogen atoms, assigning correct protonation states for residues like histidine, and removing any unnecessary water molecules or ligands from the crystal structure.
-
Ligand Conformation: The initial 3D conformation of the ligand can influence the docking outcome.
-
Solution: Ensure your ligands have been subjected to energy minimization. It's also good practice to generate multiple starting conformations for each ligand.
-
-
Docking Site Definition: The defined binding pocket might be too large or too small.
-
Solution: Carefully define the binding site based on known active sites or by using pocket detection algorithms. If the binding site is unknown, consider blind docking to explore the entire protein surface, followed by more focused docking on identified potential sites.
-
-
Scoring Function: The scoring function used to rank the poses may not be appropriate for your system.
-
Solution: If possible, try different scoring functions or even different docking programs. Comparing the results can provide a more consensus view of the binding mode.
-
In Vitro Assays
Q: I am observing poor solubility of my this compound derivatives in aqueous buffers for my biological assays. How can I address this?
A: Poor aqueous solubility is a common challenge with organic compounds. Here are some strategies:
-
Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compound before diluting it in the aqueous assay buffer. Be sure to run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent on the assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your compound has acidic or basic moieties, adjusting the pH of the buffer might improve its solubility.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 80) can help to solubilize hydrophobic compounds. As with co-solvents, a proper control is necessary.
Q: My in vitro cytotoxicity assay results (e.g., MTT assay) are not reproducible. What are the potential reasons?
A: Lack of reproducibility in cell-based assays can be due to several factors:
-
Cell Health and Passage Number: Ensure that the cells are healthy, free from contamination, and are within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Use a hemocytometer or an automated cell counter to ensure accurate cell numbers.
-
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in the cell culture medium. Visually inspect the wells for any precipitate.
-
Incubation Time: The duration of compound exposure can significantly impact the results. Ensure that the incubation times are consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents, including the MTT reagent and solubilization solution.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4-(Trifluoromethyl)phenyl compound (8) | SW480 (Colon) | 7.3 - 9.0 | Cisplatin | - | [1] |
| 4-(Trifluoromethyl)phenyl compound (8) | PC3 (Prostate) | 6.9 ± 1.64 | Cisplatin | - | [1] |
| 3,4-dichloro-phenyl & 4-CF3-phenyl substituents (2 & 8) | Various | 1.5 - 8.9 | - | - | [1] |
| Phosphonate thiourea derivatives | Pancreatic, prostate, and breast cancer cell lines | 3 - 14 | - | - | [14] |
Table 2: Antibacterial Activity of Thiourea Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 | - | - | [2] |
| Tris-thiourea derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 - 1250 | Ciprofloxacin | 5 | [14] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control. Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable assay buffer at the optimal pH for the enzyme.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test inhibitor. Include a control with the enzyme and buffer only (no inhibitor) and a blank with buffer only. Allow the enzyme and inhibitor to pre-incubate for a specified time at the optimal temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Experimental workflow for refining molecular models.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interpretable machine learning framework for predicting the reactivity of trifluoromethylating reagents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]
- 12. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of [4-(Trifluoromethyl)phenyl]thiourea and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the novel compound [4-(Trifluoromethyl)phenyl]thiourea and the established chemotherapeutic agent, cisplatin. The following sections present quantitative data on their respective cytotoxicities against various cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and an overview of the signaling pathways implicated in their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activities of this compound and cisplatin have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.
A study directly comparing a 3-(trifluoromethyl)phenylthiourea derivative, compound 8 (a close structural analog to this compound), with cisplatin demonstrated its potent cytotoxic effects across a panel of human cancer cell lines.[1] In several instances, this thiourea derivative exhibited greater potency than cisplatin.[1]
Table 1: IC50 Values (µM) of a this compound derivative (Compound 8) and Cisplatin in Various Cancer Cell Lines. [1]
| Cell Line | Cancer Type | Compound 8 IC50 (µM) | Cisplatin IC50 (µM) |
| SW480 | Colon Cancer | 8.9 ± 1.64 | 9.0 ± 2.11 |
| SW620 | Metastatic Colon Cancer | 5.8 ± 0.76 | 13.5 ± 2.67 |
| PC3 | Prostate Cancer | 6.9 ± 1.64 | 10.5 ± 1.55 |
| K-562 | Chronic Myelogenous Leukemia | >50 | 9.8 ± 1.21 |
| HaCaT | Normal Human Keratinocytes | 25.4 ± 3.45 | 11.2 ± 1.78 |
It is important to note that the IC50 values for cisplatin can vary significantly between studies and cell lines due to experimental heterogeneity.[2] For context, a broader range of reported IC50 values for cisplatin in various cancer cell lines is provided below.
Table 2: Reported IC50 Values for Cisplatin in Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 5.96 ± 2.32 (48h) | [3] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 7.36 ± 3.11 (48h) | [3] |
| YAPC | Pancreatic Ductal Adenocarcinoma | 56.7 ± 9.52 (48h) | [3] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 100 ± 7.68 (48h) | [3] |
| HEC-1-A | Endometrial Carcinoma | Varies | |
| PaCa-2 | Pancreatic Tumor | Varies | |
| SKOV-3x | Ovarian Cancer | Varies | |
| C33-A | Cervical Cancer | Varies |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to determine the IC50 values presented above.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[4][5][6][7][8]
Workflow for SRB Cytotoxicity Assay
Caption: A flowchart illustrating the key steps of the Sulforhodamine B (SRB) assay for in vitro cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Treat cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value from the dose-response curve.
Signaling Pathways
This compound: Induction of Apoptosis
Thiourea derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.[1][9] Some N-substituted thiourea derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11][12] Inhibition of EGFR can lead to the downregulation of downstream pro-survival pathways such as the Ras/Raf/MEK/Erk and PI3K/Akt pathways, ultimately promoting apoptosis. Additionally, some diarylthiourea compounds have been suggested to initiate an intrinsic apoptotic pathway involving the activation of caspase-3.
Caption: Proposed signaling pathway for the induction of apoptosis by this compound.
Cisplatin: DNA Damage and Apoptosis
Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Caption: Simplified mechanism of action for cisplatin, leading to DNA damage and apoptosis.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound was not available in the searched literature, the general synthesis of N-arylthioureas can be achieved through the reaction of the corresponding aryl isothiocyanate with ammonia or an appropriate amine. For this compound, this would involve the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with a source of ammonia. Further research would be required to establish a specific and optimized synthetic protocol.
Conclusion
The available data suggests that this compound and its derivatives are a promising class of cytotoxic agents. In direct comparisons, a structurally similar compound has demonstrated superior or comparable potency to cisplatin in several cancer cell lines.[1] The mechanism of action for these thiourea derivatives appears to involve the induction of apoptosis, potentially through the inhibition of key signaling pathways such as the EGFR pathway. Further research, including more extensive head-to-head cytotoxicity studies against a wider range of cancer cell lines and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound as an anticancer agent.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
A Comparative Guide to the Structure-Activity Relationship of [4-(Trifluoromethyl)phenyl]thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
The [4-(Trifluoromethyl)phenyl]thiourea scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. The incorporation of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of these molecules, often enhancing their potency and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is presented to aid in the rational design of novel therapeutic agents.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the second phenyl ring play a crucial role in determining their anticancer potency.
Data Summary: Cytotoxicity of this compound Analogs
| Compound ID | R Group (Substitution on second phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | SW480 (Colon) | >10 | |
| 2 | 3,4-dichloro | SW480 (Colon) | 7.3 | |
| 3 | 4-chloro | SW480 (Colon) | >10 | |
| 4 | 4-CF3 | SW480 (Colon) | 8.9 | |
| 5 | H | SW620 (Colon, metastatic) | >10 | |
| 6 | 3,4-dichloro | SW620 (Colon, metastatic) | 1.5 | |
| 7 | 4-chloro | SW620 (Colon, metastatic) | 7.6 | |
| 8 | 4-CF3 | SW620 (Colon, metastatic) | 5.8 | |
| 9 | H | PC3 (Prostate) | >10 | |
| 10 | 4-CF3 | PC3 (Prostate) | 6.9 | |
| 11 | H | K-562 (Leukemia) | >10 | |
| 12 | 3,4-dichloro | K-562 (Leukemia) | 2.3 | |
| 13 | 4-chloro | K-562 (Leukemia) | 8.2 | |
| 14 | 4-CF3 | K-562 (Leukemia) | 7.9 |
Key Findings:
-
The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, on the second phenyl ring generally enhances cytotoxic activity.
-
The 3,4-dichloro substituted analog (Compound 6 ) exhibited the highest potency against the metastatic colon cancer cell line SW620, with an IC50 of 1.5 µM.
-
The this compound analog (Compound 8 ) also demonstrated significant activity against SW620 cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea analogs (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Apoptosis Induction by this compound Analogs
Several studies suggest that these compounds induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that can be activated by these analogs.
Caption: General intrinsic apoptosis pathway activated by thiourea analogs.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Data Summary: Antimicrobial Activity of this compound Analogs
| Compound ID | R Group (Substitution on second phenyl ring) | Microorganism | MIC (µg/mL) | Reference |
| 15 | 2-((4-chlorophenoxy)methyl)benzoyl | Staphylococcus aureus | 150 | |
| 16 | 2-((4-chlorophenoxy)methyl)benzoyl | Enterococcus faecalis | 300 | |
| 17 | 2-((4-chlorophenoxy)methyl)benzoyl | Escherichia coli | 600 | |
| 18 | 2-((4-chlorophenoxy)methyl)benzoyl | Pseudomonas aeruginosa | 1250 | |
| 19 | 2-((4-chlorophenoxy)methyl)benzoyl | Candida albicans | 2500 |
Key Findings:
-
The acylthiourea derivatives containing the [4-(Trifluoromethyl)phenyl] moiety showed moderate to low antimicrobial activity.
-
The activity was more pronounced against Gram-positive bacteria like Staphylococcus aureus.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the thiourea analogs in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the antimicrobial activity of the synthesized compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition
Certain this compound analogs have been identified as inhibitors of various enzymes, suggesting their potential in treating diseases where these enzymes are dysregulated.
Data Summary: Enzyme Inhibitory Activity
| Compound ID | R Group (Substitution on second phenyl ring) | Enzyme | IC50 (nM) | Reference |
| 20 | 4-fluoro | α-amylase | 53.307 | |
| 21 | 4-fluoro | α-glycosidase | 24.928 |
Key Findings:
-
Fluorophenyl thiourea derivatives have shown potent inhibitory activity against key diabetes-related enzymes, α-amylase and α-glycosidase.
-
The 4-fluorophenyl analog exhibited the highest inhibition for both enzymes.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the thiourea analogs for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the pNPG substrate.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 20 minutes) by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship: Enzyme Inhibition Mechanism
The following diagram illustrates the basic principle of competitive enzyme inhibition, a common mechanism for thiourea-based inhibitors.
Caption: Competitive enzyme inhibition by thiourea analogs.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to be a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective therapeutic agents.
A Comparative Analysis of the Biological Activities of Substituted Phenylthiourea Derivatives
Substituted phenylthiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the fields of medicinal chemistry and drug development. These derivatives have demonstrated promising potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their endeavors.
Anticancer Activity
Substituted phenylthiourea derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl ring significantly influences their anticancer potency.
A study on novel 3-(trifluoromethyl)phenylthiourea analogs revealed their high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with some derivatives showing more favorable growth inhibitory profiles than the standard drug cisplatin.[1] Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity.[1] Another investigation into phenylthiourea-based pyrazole, thiazole, and pyran compounds also demonstrated their cytotoxic efficiency against HepG2, HCT-116, MCF-7, and PC3 cancer cell lines, with some hybrids showing potent activity against HCT-116.[2]
Furthermore, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been shown to exhibit cytotoxic activities against MCF-7, T47D, and HeLa cells without harming normal Vero cells, suggesting a degree of selectivity.[3] The electronic effects of substituents play a crucial role, with electron-withdrawing groups often enhancing anticancer activity.[4] For instance, a stronger electronic effect of a 4-NO2 group resulted in more potent activity compared to the lipophilic effect of a 4-CH3 group.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |
| 3-(trifluoromethyl)phenylthiourea analog (3,4-dichloro-) | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | Cisplatin | Not specified in abstract |
| 3-(trifluoromethyl)phenylthiourea analog (4-CF3-phenyl) | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | Cisplatin | Not specified in abstract |
| Phenylthiourea-based pyrazole hybrid (5) | HCT-116 | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02 |
| Phenylthiourea-based thiazole hybrid (6) | HCT-116 | 9.71 ± 0.34 | Doxorubicin | 2.42 ± 0.02 |
| Phenylthiourea-based pyran hybrid (8) | HCT-116 | 7.36 ± 0.25 | Doxorubicin | 2.42 ± 0.02 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Not specified | Erlotinib | Not specified |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea (4) | MCF-7 | 338.33 ± 1.52 | Not specified | Not specified |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted phenylthiourea derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Workflow for determining the in vitro anticancer activity of phenylthiourea derivatives.
Antimicrobial Activity
Substituted phenylthiourea derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi. The nature and position of substituents on the phenyl ring are critical for their antimicrobial efficacy.
Copper(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives have shown notable antimicrobial potency.[5] Dimeric halogeno derivatives exhibited higher antimicrobial activity compared to alkylphenylthiourea complexes.[5][6] Specifically, a Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be active against 19 strains of methicillin-resistant Staphylococci (MIC = 2 µg/mL).[5][6] Research has indicated that substituted phenylthioureas generally show a wide variety of antimicrobial activity in comparison to unsubstituted phenylthiourea.[7][8]
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci | 2 |
| Alkylphenylthiourea complexes (Cu1–Cu3) | Staphylococcal isolates | 16–64 |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 |
| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [5][9]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: A serial dilution of the substituted phenylthiourea derivatives is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Enzyme Inhibition
Phenylthiourea and its derivatives are well-known inhibitors of various enzymes, with tyrosinase being a prominent target. This inhibitory action is crucial for applications in treating hyperpigmentation disorders and has implications in other therapeutic areas.
Phenylthiourea acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis, by binding to the active site and preventing the conversion of tyrosine to L-DOPA.[10] It is also a potent inhibitor of phenoloxidase, with a reported Ki value of 0.21 µM for the enzymatic oxidation of DOPA.[11][12] The inhibitory mechanism is believed to involve the interaction of the thiourea group with copper ions at the active site of the enzyme.[12]
Furthermore, certain phenylthiourea derivatives have been identified as allosteric inhibitors of the pyoverdine maturation enzyme PvdP tyrosinase in Pseudomonas aeruginosa, with one derivative showing potency in the submicromolar range (IC50 = 0.57 ± 0.05 µM).[13] Some copper(II) complexes of phenylthiourea derivatives have also been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus.[5][6] Additionally, various thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14]
| Compound/Derivative | Enzyme Target | Inhibition Data |
| Phenylthiourea | Phenoloxidase (Tyrosinase) | Ki = 0.21 µM |
| Phenylthiourea derivative (3c) | PvdP tyrosinase (P. aeruginosa) | IC50 = 0.57 ± 0.05 µM |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus topoisomerase IV | IC50 = 6.20 µg/mL |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | S. aureus DNA gyrase | IC50 = 16.80 µg/mL |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL |
Experimental Protocol: Tyrosinase Inhibition Assay [10]
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase, a substrate solution (L-tyrosine or L-DOPA), and various concentrations of the N-acetyl-N'-phenylthiourea derivative solutions in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the substrate solution.
-
Enzyme and Inhibitor Addition: Add the tyrosinase solution and the phenylthiourea derivative solutions at their respective concentrations to the wells.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration.
-
Absorbance Reading: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) using a microplate reader to monitor the formation of dopachrome.
-
Inhibition Calculation: Calculate the percentage of inhibition of tyrosinase activity by comparing the rate of reaction in the presence and absence of the inhibitor.
Inhibition of the melanin synthesis pathway by phenylthiourea derivatives targeting tyrosinase.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jppres.com [jppres.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Molecular Tactics of [4-(Trifluoromethyl)phenyl]thiourea: A Comparative Guide to its Mechanism of Action
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of [4-(Trifluoromethyl)phenyl]thiourea, a promising small molecule with significant therapeutic potential. Through a detailed comparison with alternative compounds, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The evidence presented herein validates its primary mechanisms of inducing cancer cell death and modulating inflammatory responses, offering a clear perspective on its standing in the landscape of thiourea-based compounds.
Executive Summary
This compound has demonstrated potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines, including colon, prostate, and leukemia. Its efficacy is comparable, and in some instances superior, to the established chemotherapeutic agent cisplatin. The primary mechanisms of action identified are the induction of apoptosis and the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6). Furthermore, the broader class of trifluoromethyl-substituted thiourea derivatives has been shown to exhibit antimicrobial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV. This guide presents a comparative analysis of these activities, highlighting the structure-activity relationships that govern the compound's biological effects.
Comparative Analysis of Biological Activity
The biological activity of this compound has been evaluated against various cancer cell lines and compared with other thiourea derivatives and the standard chemotherapeutic drug, cisplatin. The data, summarized in the tables below, underscores its potential as a selective and potent anti-cancer agent.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound (designated as compound 8 ) against several human cancer cell lines. Notably, its activity is comparable to or greater than cisplatin in certain cell lines, with a favorable selectivity index against normal human keratinocytes (HaCaT).
| Compound | SW480 (Colon Cancer) IC50 (µM) | SW620 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) | Selectivity Index (HaCaT/SW480) |
| This compound (8) | 7.3 ± 0.95 | 5.8 ± 0.76 | 6.9 ± 1.64 | 10.0 ± 1.25 | 45.2 ± 3.20 | 6.2 |
| 1-(3,4-Dichlorophenyl)-3-phenylthiourea (2) | 8.9 ± 1.12 | 1.5 ± 0.72 | 9.8 ± 1.50 | 7.5 ± 0.88 | 24.8 ± 2.10 | 2.8 |
| Cisplatin | 10.4 ± 0.90 | 6.7 ± 1.10 | 13.2 ± 2.10 | 8.2 ± 4.08 | Not Reported | Not Applicable |
Data extracted from a study on 1,3-disubstituted thiourea derivatives, where compound 8 is this compound.[1]
Apoptosis Induction
A key mechanism of action for this compound is the induction of programmed cell death, or apoptosis. The following table presents the percentage of late apoptotic cells in different cancer cell lines after treatment with the respective compounds at their IC50 concentrations.
| Compound | SW480 (Colon Cancer) % Late Apoptosis | SW620 (Colon Cancer) % Late Apoptosis | K-562 (Leukemia) % Late Apoptosis |
| This compound (8) | 97 ± 1.2 | <26 | 33 ± 2.3 |
| 1-(3,4-Dichlorophenyl)-3-phenylthiourea (2) | 95 ± 1.5 | 99 ± 0.5 | 73 ± 1.5 |
Data from a study evaluating the pro-apoptotic effects of thiourea derivatives.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway for apoptosis induction by this compound in cancer cells.
Caption: A generalized workflow for evaluating the cytotoxicity and apoptotic effects of test compounds.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, a reference compound (e.g., cisplatin), and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound or a reference compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Interleukin-6 (IL-6) ELISA
-
Sample Collection: Collect the cell culture supernatant from cancer cells treated with the test compounds.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. Briefly, add standards and samples to wells pre-coated with an anti-human IL-6 antibody.
-
Detection: Add a biotinylated detection antibody followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Absorbance Reading: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
DNA Gyrase and Topoisomerase IV Inhibition Assays
While direct quantitative data for this compound is not available, the general protocol for assessing the inhibition of these bacterial enzymes is as follows:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), relaxed plasmid DNA (for gyrase) or catenated DNA (for topoisomerase IV), ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50) by quantifying the band intensities. The inhibition of supercoiling (for gyrase) or decatenation (for topoisomerase IV) indicates enzyme inhibition.
Conclusion
This compound stands out as a potent inducer of apoptosis in cancer cells and an effective inhibitor of the inflammatory cytokine IL-6. Its cytotoxic profile is comparable to, and in some cases surpasses, that of cisplatin, with the added advantage of selectivity towards cancer cells over normal cells. While further investigation is warranted to fully elucidate its antimicrobial mechanism of action through the inhibition of DNA gyrase and topoisomerase IV, the existing evidence strongly supports its continued development as a promising therapeutic agent. The detailed protocols and comparative data presented in this guide provide a solid foundation for future research and development efforts in this area.
References
A Comparative Guide to the Organocatalytic Efficiency of Thiourea Catalysts in the Asymmetric Michael Addition
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has witnessed a remarkable ascent over the past two decades, offering a powerful alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, chiral thiourea derivatives have emerged as a cornerstone, particularly in asymmetric synthesis. Their efficacy stems from their ability to activate electrophiles through hydrogen bonding, mimicking the role of Lewis acids while operating under mild, environmentally benign conditions. This guide provides an objective comparison of the catalytic efficiency of prominent thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene, a benchmark reaction for evaluating catalyst performance.
The Power of Bifunctionality in Thiourea Catalysis
Thiourea catalysts can be broadly categorized into two classes: monofunctional and bifunctional. Monofunctional catalysts, such as Schreiner's thiourea, possess N-H protons that form hydrogen bonds with electrophiles, thereby lowering their LUMO and enhancing their reactivity. Bifunctional thiourea catalysts, pioneered by researchers like Takemoto and Jacobsen, incorporate a basic moiety (e.g., a tertiary amine) in addition to the thiourea group. This dual-activation approach allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic group), leading to highly organized transition states and often superior enantioselectivity and reaction rates.[1][2]
Comparative Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a synthetically valuable carbon-carbon bond-forming reaction that furnishes chiral γ-nitrocarbonyl compounds, which are versatile building blocks for the synthesis of various pharmaceuticals and natural products. The following table summarizes the performance of several key thiourea catalysts in the reaction between acetylacetone and β-nitrostyrene.
| Catalyst | Structure | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Schreiner's Thiourea | 10 | Toluene | RT | 72 | 85 | 15 | ||
| Takemoto's Catalyst | 1 | Toluene | RT | 24 | 95 | 93 | [1][3] | |
| Jacobsen's Catalyst | 2 | Toluene | -20 | 48 | 98 | 94 | ||
| Ferrocene-based Catalyst | A novel ferrocene-based bifunctional amine-thiourea catalyst. | 10 | Toluene | RT | 12 | 96 | 92 | [4] |
| Calix[5]arene-based Catalyst | A calix[5]arene derivative with a thiourea and a cyclohexanediamine moiety. | 10 | Toluene/Water | RT | 24 | 99 | 94 |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions may vary slightly. "RT" denotes room temperature.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
To a solution of β-nitrostyrene (0.2 mmol) and the respective thiourea catalyst (as specified in the table) in the indicated solvent (2.0 mL) was added acetylacetone (0.4 mmol). The reaction mixture was stirred at the specified temperature for the given time. Upon completion (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Synthesis of Representative Catalysts
Schreiner's Thiourea: This catalyst is commercially available. It can be synthesized by reacting 3,5-bis(trifluoromethyl)aniline with 1,1'-thiocarbonyldiimidazole.
Takemoto's Catalyst: A facile two-step procedure involves the condensation of 3,5-bis(trifluoromethyl)aniline with phenyl chlorothioformate, followed by in situ substitution with trans-1,2-diaminocyclohexane. Subsequent reductive dimethylation affords the final catalyst.[6]
Jacobsen's Catalyst: The synthesis involves the reaction of a chiral 1,2-diaminocyclohexane derivative with an appropriate isothiocyanate.[3]
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for a bifunctional thiourea catalyst and a typical experimental workflow.
Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst.
Caption: General experimental workflow for the Michael addition.
Conclusion
The data clearly demonstrates the superior performance of bifunctional thiourea catalysts over their monofunctional counterparts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. Catalysts developed by Takemoto and Jacobsen, as well as more recent innovations incorporating ferrocene and calixarene scaffolds, consistently deliver high yields and excellent enantioselectivities. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as catalyst availability and cost. This guide serves as a starting point for researchers to navigate the landscape of thiourea organocatalysis and select the most appropriate catalyst for their synthetic endeavors.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel ferrocene-based bifunctional amine–thioureas for asymmetric Michael addition of acetylacetone to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Comparative Guide to Analytical Methods for the Quantification of [4-(Trifluoromethyl)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of [4-(Trifluoromethyl)phenyl]thiourea. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines proposed methodologies based on established analytical techniques for structurally related compounds. The performance data presented is a synthesis of typical validation parameters for these methods and should be considered as a baseline for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of three common analytical techniques for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase | Separation based on volatility and interaction with a stationary phase | Measurement of light absorbance |
| Specificity | High | High | Low to Moderate |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | 1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Typical Run Time | 5 - 15 minutes | 10 - 25 minutes | < 5 minutes |
| Instrumentation Cost | High | High | Low |
| Sample Throughput | High (with autosampler) | Moderate to High (with autosampler) | High |
Experimental Protocols and Methodologies
Detailed experimental protocols for the proposed analytical methods are provided below. These protocols are based on methods validated for similar compounds and serve as a starting point for method development for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers a high degree of specificity and sensitivity for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution. A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of thiourea, a wavelength of approximately 236 nm is recommended.[1]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a suitable alternative for the analysis of thermally stable and volatile compounds.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as acetone or ethyl acetate (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
UV-Vis Spectrophotometry
This is a simpler and more cost-effective method, but it is less specific than chromatographic techniques.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method Parameters:
-
Solvent: A UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound across the UV range (typically 200-400 nm). The λmax for thiourea is around 236 nm.[1]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
References
This guide provides a comparative analysis of the molecular docking scores of [4-(Trifluoromethyl)phenyl]thiourea and its related derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By summarizing key experimental data and methodologies from recent studies, this document aims to facilitate the understanding of the structure-activity relationships and therapeutic potential of this class of compounds. The inclusion of detailed experimental protocols and workflow visualizations is intended to support further research and development in this area.
Comparative Docking Scores
The following table summarizes the molecular docking scores of various thiourea derivatives, including those with a [4-(Trifluoromethyl)phenyl] moiety, against different protein targets. These scores, typically presented in kcal/mol, indicate the binding affinity of the ligand to the protein, with more negative values suggesting a stronger interaction.
| Compound/Inhibitor | Target Protein | Docking Score (kcal/mol) | Reference |
| N-(allylcarbamothioyl)− 2-chlorobenzamide (HL1) | BRAF (V600E) | Not specified | [1] |
| N-(allylcarbamothioyl)−2-methylbenzamide (HL2) | BRAF (V600E) | Not specified | [1] |
| 2-((4-chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide (1g) | Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) | Good docking scores reported, but specific values not in abstract | [2] |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 | [3] |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 | [3] |
| MDC | Myeloperoxidase (MPO) | -7.74 | [3] |
| ADC | Myeloperoxidase (MPO) | -7.79 | [3] |
| Chromone-linked amide derivatives | Human Estrogen Receptor Alpha (HERA) | Dock scores higher than Doxorubicin (-6.7 kcal/mol) | [4] |
| Chromone-linked amide derivatives | Peroxiredoxins (PDB: 3MNG) | -5.9 to -7.4 | [4] |
| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one (19) | Tyrosine Kinase (PDB ID: 1T46) | -9.2 | [5] |
| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one (13) | Tyrosine Kinase (PDB ID: 1T46) | -7.7 to -9.2 | [5] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for interpreting the results. Below are summaries of the experimental protocols used.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results. The general workflow is illustrated in the diagram below.
Specific Methodologies from Literature
-
Study on Novel Thiourea Derivatives Targeting BRAF:
-
Software: PyRx (Autodock Vina) was used for molecular docking studies.[1]
-
Protein Preparation: The crystal structure of the target protein BRAF (PDB ID: 4R5Y) was utilized.[1]
-
Docking Conditions: Flexible-ligand: rigid-receptor docking conditions were employed.[1]
-
Grid Parameters: The grid box was centered at X: 16.93, Y: 10.68, Z: -14.56 with dimensions of 29 × 41 × 38 ų.[1]
-
Analysis: Discovery Studio 2021 was used to analyze and visualize the docking results and binding affinities.[1]
-
-
Study on Acylthiourea Derivatives Targeting S. aureus DNA Gyrase:
-
Target: The study performed in silico molecular docking screenings on Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) to investigate the potential target of their antibacterial activity.[2]
-
-
Study on Chromone-Linked Amide Derivatives:
-
Targets: Molecular docking studies were conducted with Peroxiredoxins (PDB: 3MNG) for antioxidant activity and Human Estrogen Receptor Alpha (HERA) for cytotoxic activity.[4]
-
Signaling Pathway Context
While the provided search results do not detail a specific signaling pathway directly modulated by this compound, the targeted proteins suggest involvement in critical cellular processes. For instance, BRAF is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. DNA gyrase is essential for bacterial DNA replication, making it a target for antibacterial agents. The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a potential target for BRAF inhibitors.
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound and its analogs. The compiled data and methodologies provide a foundation for further investigation and the rational design of novel inhibitors.
References
- 1. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
The Trifluoromethyl Group's Profound Influence on Supramolecular Architecture: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitutions on molecular assembly is paramount. The trifluoromethyl (CF3) group, a ubiquitous substituent in modern medicinal chemistry, exerts a powerful influence on supramolecular structures, often in ways that are dramatically different from its non-fluorinated analogue, the methyl (CH3) group. This guide provides an objective comparison of the CF3 group's performance in directing supramolecular assembly, supported by experimental data and detailed protocols.
The unique electronic properties of the trifluoromethyl group—its strong electron-withdrawing nature, high electronegativity, and the polarized nature of the C-F bonds—endow it with the ability to participate in a diverse range of non-covalent interactions.[1][2] These interactions, including hydrogen bonds, halogen bonds, and other multipolar interactions, can significantly alter crystal packing, molecular conformation, and protein-ligand binding affinities.[3][4]
Comparative Analysis of Physicochemical and Supramolecular Parameters
The introduction of a trifluoromethyl group in place of a methyl group can lead to substantial changes in a molecule's properties and its behavior in a supramolecular context. The following table summarizes key quantitative data from various experimental and computational studies, highlighting the distinct differences between CF3 and CH3-substituted compounds.
| Parameter | Trifluoromethyl (CF3) Group | Methyl (CH3) Group | Significance in Supramolecular Chemistry |
| Van der Waals Radius | ~2.7 Å | ~2.0 Å | The larger size of the CF3 group can introduce steric effects that influence molecular packing and conformation.[1] |
| Electronegativity (Pauling Scale) | Carbon: 2.55, Fluorine: 3.98 | Carbon: 2.55, Hydrogen: 2.20 | The high electronegativity of fluorine atoms creates a strong dipole moment and a highly polarized C-F bond, making the CF3 group a potent electron-withdrawing group.[1] |
| Lipophilicity (Hansch π value) | +0.88 | +0.56 | The CF3 group generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in proteins.[1] |
| Hydrogen Bond Acceptor Ability | Weak | Negligible | The fluorine atoms in a CF3 group can act as weak hydrogen bond acceptors, engaging in C-H···F-C interactions.[5] |
| Halogen Bonding Capability | Acts as a halogen bond donor (via the C atom) and acceptor (via the F atoms) | N/A | The polarized nature of the CF3 group allows it to participate in halogen bonding, a directional interaction that can be exploited in crystal engineering and drug design. |
| C-F···H-N Interaction Energy | -2.5 to -5.0 kcal/mol | N/A | This demonstrates the ability of the CF3 group to form moderately strong hydrogen bonds, influencing protein-ligand interactions.[6] |
| C-F Bond Dissociation Energy | ~485 kJ/mol | N/A (C-H is ~413 kJ/mol) | The strength of the C-F bond contributes to the metabolic stability of trifluoromethylated compounds.[1] |
The Trifluoromethyl Group in Action: Non-Covalent Interactions
The trifluoromethyl group's influence on supramolecular structure is primarily driven by its participation in a variety of non-covalent interactions.
Hydrogen Bonding
While traditionally not considered a strong hydrogen bond acceptor, the fluorine atoms of a CF3 group can participate in weak C-H···F-C hydrogen bonds.[5] More significantly, the strong electron-withdrawing effect of the CF3 group can enhance the acidity of nearby hydrogen bond donors, thereby strengthening conventional hydrogen bonds within the supramolecular assembly. For instance, the presence of a CF3 group adjacent to an alcohol can strengthen an intramolecular O-H···N hydrogen bond.[7]
Halogen Bonding
The trifluoromethyl group can also engage in halogen bonding, a highly directional interaction involving the electrophilic region on the carbon atom of the C-F bond (the σ-hole) and a nucleophilic partner. This interaction plays a crucial role in guiding the self-assembly of fluorinated molecules in the solid state.
Experimental Protocols
To aid researchers in their investigation of the trifluoromethyl group's influence, detailed methodologies for key experiments are provided below.
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Protocol:
-
Crystal Growth: High-quality single crystals of the trifluoromethylated compound and its non-fluorinated analogue are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Analysis: The refined crystal structure is analyzed to determine key geometric parameters and to identify and characterize non-covalent interactions involving the trifluoromethyl group.
NMR Spectroscopy
Objective: To probe the electronic environment and through-space interactions of the trifluoromethyl group in solution.
Protocol:
-
Sample Preparation: Solutions of the trifluoromethylated compound are prepared in a suitable deuterated solvent at a known concentration.
-
19F NMR Spectroscopy: One-dimensional 19F NMR spectra are acquired to determine the chemical shift of the CF3 group, which is sensitive to its local electronic environment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to identify through-space interactions between the fluorine atoms of the CF3 group and nearby protons. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, providing valuable distance constraints.
-
Analysis: The NMR data is processed and analyzed to gain insights into the conformation of the molecule in solution and to identify any intermolecular interactions involving the CF3 group.
Computational Chemistry
Objective: To calculate the interaction energies and geometries of non-covalent interactions involving the trifluoromethyl group and to visualize the electrostatic potential of the molecule.
Protocol:
-
Model Building: The three-dimensional structures of the molecules of interest are built using molecular modeling software.
-
Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed to optimize the geometry of the molecules and to calculate their electronic properties.
-
Interaction Energy Calculations: The strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, is quantified by calculating the interaction energy between the interacting fragments. This is typically done using methods such as symmetry-adapted perturbation theory (SAPT) or by calculating the binding energy of a dimer.
-
Electrostatic Potential Mapping: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which can help in predicting the sites of non-covalent interactions.
Visualization of the Trifluoromethyl Group's Influence
The following diagram illustrates the key properties of the trifluoromethyl group and how they influence its participation in various non-covalent interactions, ultimately shaping the supramolecular structure.
Caption: The Trifluoromethyl Group's Impact on Supramolecular Assembly.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Thiourea Derivatives
An objective guide for researchers and drug development professionals on the antimicrobial efficacy of fluorinated thiourea derivatives, supported by experimental data.
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. The incorporation of fluorine atoms can significantly enhance the biological activity of molecules by altering their electronic properties, lipophilicity, and metabolic stability. This guide provides a comparative overview of the antimicrobial spectrum of various fluorinated thiourea derivatives, based on published experimental findings.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of fluorinated thiourea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity. The following table summarizes the MIC values of selected fluorinated thiourea derivatives against various microbial strains.
| Compound ID | Derivative Class | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| 4a | Fluorinated pyridine thiourea | Staphylococcus aureus | Positive | 1.95 - 15.63 | [1][2] |
| Bacillus subtilis | Positive | 1.95 - 15.63 | [2] | ||
| Escherichia coli | Negative | 1.95 - 15.63 | [2] | ||
| Pseudomonas aeruginosa | Negative | 1.95 - 15.63 | [2] | ||
| Candida albicans | N/A | 1.95 - 15.63 | [2] | ||
| 4c | Thiadiazole thiourea | Gram-positive bacteria | Positive | Selective Activity | [1][2] |
| 4d | Coumarin thiourea | Gram-positive bacteria | Positive | Selective Activity | [1][2] |
| 1g | 2-((4-chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide | Staphylococcus aureus | Positive | 0.15 - 2.5 | [3] |
| Enterococcus faecalis | Positive | 0.15 - 2.5 | [3] | ||
| Escherichia coli | Negative | 0.15 - 2.5 | [3] | ||
| Pseudomonas aeruginosa | Negative | 0.15 - 2.5 | [3] | ||
| Candida albicans | N/A | 0.15 - 2.5 | [3] | ||
| TD4 | Thiourea derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 2 | [4] |
| Methicillin-susceptible Staphylococcus aureus | Positive | 2 | [4] | ||
| Staphylococcus epidermidis | Positive | 2-16 | [4] | ||
| Enterococcus faecalis | Positive | 2-16 | [4] | ||
| HL6 | Fluorobenzoyl thiourea | Botrytis cinerea | N/A | Similar to fluconazole | [5] |
| Trichoderma spp. | N/A | Similar to fluconazole | [5] | ||
| Myrothecium | N/A | Similar to fluconazole | [5] | ||
| Verticillium spp. | N/A | Similar to fluconazole | [5] |
Note: The range of MIC values for compound 4a indicates varying efficacy against different strains within the listed species. "Selective Activity" for compounds 4c and 4d indicates that they were active against Gram-positive bacteria but the specific MIC values were not provided in the abstract.[1][2] The activity of HL6 was reported as being similar to the commercial fungicide fluconazole.[5]
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The following is a generalized protocol based on methodologies reported in the cited literature.
1. Microorganisms and Culture Conditions:
-
Bacterial strains are typically cultured on Mueller-Hinton agar or broth.
-
Fungal strains are cultured on Sabouraud dextrose agar or broth.
-
Cultures are incubated at 35-37°C for bacteria and 28-30°C for fungi for 18-24 hours.
2. Inoculum Preparation:
-
A suspension of the microorganism is prepared in a sterile saline solution or broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
3. Microdilution Method (for MIC determination):
-
The fluorinated thiourea derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in microtiter plates containing the appropriate growth medium.
-
The prepared microbial inoculum is added to each well.
-
The plates are incubated under the appropriate conditions (temperature and duration).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action and Experimental Workflow
To understand the therapeutic potential of these compounds, it is crucial to elucidate their mechanism of action. Some fluorinated thiourea derivatives are proposed to act by inhibiting essential bacterial enzymes.
Caption: Proposed mechanism of action for certain fluorinated thiourea derivatives.
The evaluation of novel antimicrobial compounds follows a structured workflow, from initial synthesis to the determination of biological activity.
Caption: A typical experimental workflow for evaluating antimicrobial compounds.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures and Antifungal Activities of Fluorine-Containing Thioureido Complexes with Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [4-(Trifluoromethyl)phenyl]thiourea: A Guide for Laboratory Professionals
The safe and compliant disposal of [4-(Trifluoromethyl)phenyl]thiourea is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being toxic if swallowed[1][2]. Therefore, strict adherence to safety protocols during handling and disposal is paramount. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the solid material should be conducted in a chemical fume hood to avoid inhalation of dust[2][3]. In case of a spill, avoid dust formation, sweep up the material, and place it into a suitable, sealed container for disposal[1][2][3][4]. Do not allow the chemical to enter drains or waterways[2][3].
Waste Classification and Regulations
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[3][4]. This compound is considered a toxic solid and for transportation purposes is classified under UN2811, "Toxic solid, organic, n.o.s."[3][4]. Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations[3][4][5]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations, which may be more stringent than regional or national laws[6].
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Storage:
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal firm[7][8].
-
Do not dispose of this compound down the sink or in the regular trash[3][7]. The material must be sent to an approved waste disposal plant[1][2][3][4].
-
Quantitative Disposal Data
At present, there are no established specific concentration limits for the disposal of this compound via standard laboratory drains, as this method of disposal is prohibited[3][7]. The primary disposal route is through collection as solid hazardous waste.
| Parameter | Value/Specification | Source |
| UN Number | 2811 | [3][4] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [3][4] |
| Hazard Class | 6.1 (Toxic) | [4] |
| Packing Group | III | [4] |
| Prohibited Disposal Routes | Drains, Regular Trash | [3][7] |
Experimental Protocols for Deactivation
Currently, there are no widely cited or standardized experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is to dispose of the chemical as-is, following hazardous waste regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
